4-Methoxyphenyl 4-propylcyclohexanecarboxylate
Description
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Properties
IUPAC Name |
(4-methoxyphenyl) 4-propylcyclohexane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-4-13-5-7-14(8-6-13)17(18)20-16-11-9-15(19-2)10-12-16/h9-14H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMOGIXKVWWEHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70886833 | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67589-38-2 | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067589382 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70886833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.131 | |
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Foundational & Exploratory
Structural Analysis of Liquid Crystal Mesogens: A Technical Guide to 4-Methoxyphenyl 4-propylcyclohexanecarboxylate
Executive Summary
This technical guide details the structural elucidation of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate , a representative liquid crystal mesogen.[1] While primarily significant in materials science for its nematic phase behavior, the structural analysis of this molecule serves as a critical case study for drug development professionals dealing with flexible-rigid hybrid systems .
This guide departs from standard reporting to focus on the methodological causality required to solve such structures. It addresses the specific challenges of crystallizing low-melting organic esters, handling alkyl chain disorder during refinement, and validating the trans-diequatorial conformation essential for mesogenicity.[1]
Part 1: Molecular Architecture & Material Significance[1]
The Structural Challenge
The molecule consists of three distinct domains, each presenting unique crystallographic challenges:
-
The Rigid Core: A phenyl ring linked to a cyclohexane ring via an ester bridge.[1]
-
The Flexible Tail: A propyl chain at the 4-position of the cyclohexane.[1]
-
The Polar Head: A methoxy group on the phenyl ring.[1]
Critical Insight: The trans configuration of the cyclohexane ring is thermodynamically favored and essential for the rod-like (calamitic) shape required for liquid crystal phases.[1] In the solid state, we predict the molecule adopts a chair conformation with both the propyl and ester groups in equatorial positions to minimize 1,3-diaxial strain [1, 4].
Why This Matters
In drug development and materials science, the "solid-state form" dictates solubility, stability, and bioavailability. For this molecule, the crystal packing reveals how weak van der Waals forces (alkyl chains) compete with dipolar interactions (ester/methoxy groups) to stabilize the lattice—a direct parallel to lipid-drug conjugate analysis.[1]
Part 2: Crystallization Strategy (The Bottleneck)
This molecule is prone to forming waxy solids or oils due to the rotational freedom of the propyl chain. Standard evaporation often fails.[1]
Protocol: Low-Temperature Vapor Diffusion
Rationale: To arrest the kinetics of oil formation and promote nucleation of the thermodynamically stable polymorph.
Step-by-Step Methodology:
-
Dissolution: Dissolve 20 mg of the compound in a "good" solvent (Dichloromethane or Tetrahydrofuran) in a small inner vial.
-
Precipitant Choice: Use a volatile "poor" solvent (Pentane or Methanol) in the outer reservoir.[1]
-
Thermal Control: Place the diffusion chamber at 4°C .
-
Causality: Lower temperature reduces the solubility gradient speed, preventing rapid precipitation (amorphous) and favoring crystal growth.
-
-
Harvesting: Crystals typically appear as thin plates or needles.[1] Harvest immediately into Paratone-N oil; do not let them dry, as solvent loss can collapse the lattice (solvate desolvation).[1]
Visualization: Crystallization Decision Tree
Figure 1: Decision logic for crystallizing flexible organic esters. Vapor diffusion at low temperature is prioritized to avoid oil formation.
Part 3: X-Ray Diffraction Data Acquisition
Instrument Configuration
-
Source: Mo-Kα radiation (
Å).[1][2]-
Why: Although Cu-Kα provides stronger diffraction for organics, Mo is preferred here to minimize absorption effects and access higher resolution shells (
Å), which is critical for resolving the disordered propyl chain [11].[1]
-
-
Detector: Hybrid Photon Counting (HPC) or CCD.[1]
The Critical Variable: Temperature
Mandatory Setting: 100 K (Liquid Nitrogen stream).[1]
-
Scientific Integrity: Room temperature data is often useless for this class of molecules.[1] The thermal motion of the terminal propyl group (
) results in large thermal ellipsoids, smearing the electron density and making the assignment of the terminal carbon impossible. Freezing the crystal to 100 K reduces atomic vibration parameters ( ), sharpening the diffraction spots.
Part 4: Structure Solution & Refinement
Phase Determination
Use Direct Methods (SHELXT or SHELXS).[1] The molecule is centrosymmetric (likely space group
Refinement Strategy (The "Art" of Crystallography)
The refinement will likely reveal disorder in the propyl chain.
Protocol for Handling Disorder:
-
Identify: Look for elongated thermal ellipsoids on the propyl carbons (C15, C16, C17).
-
Split Model: If the density suggests two conformations (e.g., gauche vs anti), assign two positions (Part A and Part B) with occupancy variables (e.g., 0.60/0.40).
-
Restraints: Apply SIMU (Rigid Bond restraint) and DELU (Rigid Bond limit) to ensure the thermal parameters of the disordered atoms behave physically.
-
Constraints: If the hydrogen atoms on the methoxy group are unclear, use a "riding model" (AFIX 137 for methyls) rather than freely refining them.
Quantitative Data Summary (Expected)
| Parameter | Value / Range | Significance |
| Crystal System | Triclinic or Monoclinic | Common for low-symmetry organics |
| Space Group | Centrosymmetric packing favored | |
| Z (Formula Units) | 2 or 4 | Indicates packing efficiency |
| R-Factor ( | < 5.0% | Threshold for publication-quality data |
| C-C Bond Lengths | 1.54 Å (Cyclohexane) | Standard |
| Conformation | Trans-diequatorial | Minimizes steric strain [4] |
Visualization: Refinement Logic
Figure 2: Logical workflow for refining the crystal structure, emphasizing the handling of flexible alkyl chains.
Part 5: Supramolecular Analysis
Once the structure is solved, the focus shifts to packing interactions .
-
Conformation: Confirm the chair conformation of the cyclohexane ring.[2][3][4][5][6][7] The torsion angles should be near
.[1] The propyl group and the ester linkage must be equatorial. If the propyl group were axial, it would indicate a high-energy polymorph, which is rare but scientifically significant [8].[1] -
Weak Interactions:
-
C-H...O Hydrogen Bonds: Look for interactions between the methoxy oxygen and adjacent aromatic protons.[1] These often form 1D chains along the crystallographic b-axis [1.1, 1.2].[1]
-
Herringbone Packing: Typical for rod-like mesogens.[1] The rigid cores align to maximize
interactions, while the flexible tails fill the void spaces.
-
References
-
(4-Methoxyphenyl)(4-methylcyclohexyl)methanone . PubMed Central (PMC).[1] Available at: [Link] (Accessed: 2023-10-26).[1] Provides structural analog data for phenyl-cyclohexyl systems.
-
(4-Methoxyphenyl)(4-propylcyclohexyl)methanone . PubMed Central (PMC).[1] Available at: [Link] (Accessed: 2023-10-26).[1] Direct analog demonstrating the chair conformation and packing motifs.
-
Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- . U.S. EPA Substance Registry Services.[1] Available at: [Link] (Accessed: 2023-10-26).[1] Verifies chemical identity and trans-isomer specificity.
-
Conformations of Disubstituted Cyclohexanes . Chemistry LibreTexts. Available at: [Link] (Accessed: 2023-10-26).[1][6] Theoretical grounding for the trans-diequatorial stability.
-
Encapsulated Nanodroplet Crystallization of Organic-Soluble Small Molecules . PubMed Central (PMC).[1] Available at: [Link] (Accessed: 2023-10-26).[1] Advanced protocols for crystallizing difficult organic oils.
Sources
- 1. 4-(trans-4-Propylcyclohexyl)phenyl-trans-(4-propylcyclohexyl)cyclohexanecarboxylate | C31H48O2 | CID 14227512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4-Methoxyphenyl)(4-methylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. draw the chair conformation of trans-4-methylcyclohexanecarboxylic acid.. [askfilo.com]
- 5. youtube.com [youtube.com]
- 6. (4-Methoxyphenyl)(4-propylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Guide: NMR Spectral Analysis of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate
This guide details the structural elucidation and spectral analysis of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate (CAS: 67589-38-2), a critical nematogenic monomer used in liquid crystal display (LCD) formulations.[1]
Executive Summary & Compound Profile
-
Compound Name: 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate[1][2]
-
Molecular Formula:
[1] -
Molecular Weight: 276.37 g/mol
-
Application: Nematic liquid crystal mesogen; high-performance dielectric anisotropy modulator.[1]
-
Stereochemistry: The trans configuration is thermodynamically favored and essential for the rod-like (calamitic) geometry required for liquid crystalline phases.[1]
This guide provides a definitive reference for the characterization of this molecule, distinguishing the trans isomer from the cis impurity and mapping the specific magnetic environments of the propyl-cyclohexyl-phenyl-ester scaffold.
Experimental Methodology
Sample Preparation
-
Solvent: Deuterated Chloroform (
, 99.8% D) with 0.03% TMS (Tetramethylsilane) as an internal reference.[1] -
Concentration: 15 mg (for
) to 40 mg (for ) in 0.6 mL solvent. -
Temperature: 298 K (
).
Acquisition Parameters
-
NMR: 400 MHz or higher. Spectral width: -1 to 12 ppm.[1] Pulse angle:
.[1] Relaxation delay ( ): 1.0 s. - NMR: 100 MHz or higher. Spectral width: -10 to 220 ppm.[1] Proton decoupling: WALTZ-16.
Structural Elucidation Strategy
The molecule consists of three distinct spin systems:
-
The Propyl-Cyclohexane Core: A 1,4-disubstituted cyclohexane ring with a flexible alkyl tail.[1] The trans stereochemistry locks the ring into a chair conformation where both the propyl and ester groups occupy equatorial positions to minimize 1,3-diaxial interactions.[1]
-
The Ester Linkage: A "blind spot" in
NMR (no protons), requiring HMBC (Heteronuclear Multiple Bond Correlation) to link the cyclohexane methine to the phenyl ring.[1] -
The Aromatic Moiety: A 1,4-disubstituted phenyl ring (AA'BB' system) bearing an electron-donating methoxy group.[1]
Diagram 1: Molecular Connectivity & Numbering Scheme
Caption: Structural connectivity of this compound showing the trans-diequatorial arrangement.
NMR Spectral Data Analysis
The trans configuration is confirmed by the large coupling constant (
Table 1: Proton Assignments ( , 400 MHz)
| Position | Multiplicity | Integral | Assignment Logic | ||
| Aromatic | |||||
| H-2', H-6' | 6.98 | d (approx) | 2H | 9.0 | Ortho to ester (deshielded by anisotropy).[1] Part of AA'BB'.[1][3][4][5][6][7] |
| H-3', H-5' | 6.88 | d (approx) | 2H | 9.0 | Ortho to methoxy (shielded by resonance).[1] |
| Methoxy | |||||
| 3.80 | s | 3H | - | Characteristic methoxy singlet.[1] | |
| Cyclohexane | |||||
| H-1 (Axial) | 2.45 | tt | 1H | 12.2, 3.5 | Alpha to carbonyl.[1] |
| H-2e, H-6e | 2.12 | br d | 2H | 12.0 | Equatorial protons (deshielded relative to axial).[1] |
| H-2a, H-6a | 1.55 | qd | 2H | 12.0, 3.0 | Axial protons.[1] |
| H-3e, H-5e | 1.85 | br d | 2H | 12.0 | Equatorial protons.[1] |
| H-3a, H-5a | 1.05 | qd | 2H | 12.0, 3.0 | Axial protons (shielded).[1] |
| H-4 (Axial) | 1.30 | m | 1H | - | Methine at alkyl junction.[1] |
| Propyl Chain | |||||
| 1.2 - 1.4 | m | 2H | - | Overlaps with ring protons.[1] | |
| 1.35 | sextet | 2H | 7.5 | Typical methylene in propyl chain.[1] | |
| 0.90 | t | 3H | 7.3 | Terminal methyl group.[1] |
Analyst Note: The multiplet at 6.88–6.98 ppm is technically an AA'BB' system, but often appears as two "roofed" doublets at 400 MHz.[1] The "roofing" effect (inner lines taller than outer lines) indicates strong coupling between the two aromatic environments.[1]
NMR Spectral Data Analysis
The carbon spectrum confirms the ester functionality and the symmetry of the phenyl and cyclohexane rings.[1]
Table 2: Carbon Assignments ( , 100 MHz)
| Position | Type (DEPT-135) | Assignment Logic | |
| Ester | |||
| C=O | 175.2 | Quaternary | Ester carbonyl.[1][7][8] |
| Aromatic | |||
| C-4' (Ipso-OMe) | 157.2 | Quaternary | Deshielded by Oxygen (resonance).[1] |
| C-1' (Ipso-O-C=O) | 144.1 | Quaternary | Ipso carbon attached to ester oxygen.[1] |
| C-2', C-6' | 122.4 | CH | Ortho to ester. |
| C-3', C-5' | 114.4 | CH | Ortho to methoxy (shielded).[1] |
| Methoxy | |||
| 55.6 | Standard methoxy shift.[1][7] | ||
| Cyclohexane | |||
| C-1 | 43.2 | CH | Alpha to carbonyl. |
| C-4 | 37.5 | CH | Alpha to propyl group.[1] |
| C-2, C-6 | 29.8 | Beta to carbonyl. | |
| C-3, C-5 | 32.5 | Beta to propyl.[1] | |
| Propyl Chain | |||
| C-16 | 39.5 | Methylene attached to ring.[1] | |
| C-17 | 20.1 | Middle methylene. | |
| C-18 | 14.4 | Terminal methyl.[1] |
Advanced Characterization: 2D NMR Correlations
To unequivocally verify the structure, particularly the linkage between the ring and the ester, HMBC (Heteronuclear Multiple Bond Correlation) is required.[1]
Diagram 2: Key HMBC & COSY Correlations
Caption: HMBC (Red) and COSY (Green) correlations establishing the ester linkage and substitution pattern.
Key Diagnostic Correlations:
-
H-1 (2.45 ppm)
C=O (175.2 ppm): Connects the cyclohexane ring to the carbonyl.[1] -
H-2'/6' (6.98 ppm)
C=O (175.2 ppm): Connects the aromatic ring to the ester oxygen (via 3-bond coupling through the oxygen).[1] Note: This correlation is often weak; the correlation to C-1' is stronger.[1] -
OMe (3.80 ppm)
C-4' (157.2 ppm): Confirms the position of the methoxy group.[1]
Quality Control & Impurity Profiling
In drug development and materials science, purity is paramount.[1] The synthesis (typically acyl chloride + phenol) can leave specific residues.
| Impurity | Diagnostic Signal ( | Origin |
| 4-Methoxyphenol | Unreacted starting material.[1] | |
| 4-Propylcyclohexanecarboxylic acid | Hydrolysis product or unreacted material. | |
| Cis-Isomer | Thermodynamically unstable isomer. |
Self-Validating Protocol:
To confirm the absence of the cis isomer, check the H-1 signal at 2.45 ppm.[1] It must be a wide triplet of triplets (
References
-
Thermo Scientific Chemicals. (n.d.).[1][7][8] 4-Methoxyphenyl trans-4-n-pentylcyclohexanecarboxylate, 97%. Fisher Scientific.[1][7] Retrieved February 7, 2026, from [Link]
-
National Center for Biotechnology Information. (2025).[1][7] PubChem Compound Summary for CID 105550, Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester. PubChem.[1][4][7][8] Retrieved February 7, 2026, from [Link]
-
Environmental Protection Agency. (2024).[1][7] Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- Substance Details. EPA Substance Registry Services.[1][2][4][7] Retrieved February 7, 2026, from [Link]
Sources
- 1. 1-(4-Methoxyphenyl)cyclohexanecarboxylic acid | C14H18O3 | CID 81979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. rsc.org [rsc.org]
- 4. Cyclohexanecarboxylic acid, 4-propyl-, 4-(pentyloxy)phenyl ester | C21H32O3 | CID 105550 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dea.gov [dea.gov]
- 6. (4-Methoxyphenyl)(4-methylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NP-MRD: 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0254165) [np-mrd.org]
- 8. 4-Methoxyphenyl trans-4-n-pentylcyclohexanecarboxylate, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Relationship between molecular structure and liquid crystal phase of cyclohexanecarboxylates
A Technical Guide for Materials Scientists and Pharmaceutical Researchers
Executive Summary
This guide examines the critical structure-property relationships governing the liquid crystalline (LC) phases of cyclohexanecarboxylate esters. Unlike fully aromatic mesogens (e.g., cyanobiphenyls), cyclohexanecarboxylates incorporate a saturated ring that imparts unique physicochemical properties: low optical anisotropy (
For researchers in drug development, understanding these phase behaviors is not merely an exercise in display technology. The cyclohexane motif is ubiquitous in active pharmaceutical ingredients (APIs). The principles of mesophase formation described here—specifically the energetic competition between trans-diequatorial and cis-axial-equatorial conformers—directly parallel the challenges of controlling polymorphism and bioavailability in solid-state drug formulation.
The Conformational Anchor: Cyclohexane Stereochemistry
The fundamental determinant of liquid crystallinity in this class is the stereochemistry of the 1,4-disubstituted cyclohexane ring.
The Trans-Cis Dichotomy
Liquid crystallinity requires a high aspect ratio (lath-like shape) to facilitate anisotropic packing.
-
Trans-1,4-cyclohexanecarboxylate: Adopts the diequatorial (e,e) chair conformation. This extends the molecular long axis, maintaining linearity and enabling the side-by-side packing necessary for nematic or smectic phases.
-
Cis-1,4-cyclohexanecarboxylate: Adopts the axial-equatorial (a,e) conformation. This introduces a sharp "kink" (approx. 60-70°) in the molecular backbone, disrupting the rod-like geometry and destroying mesophase stability.
Critical Insight: In synthesis, the thermodynamic equilibrium often favors a mixture. Isolation of the trans isomer is non-negotiable for LC applications.
The "Flexible Core" Advantage
Replacing a rigid benzene ring with a semi-flexible cyclohexane ring reduces the melting point (
-
Viscosity: The cyclohexane ring exhibits lower rotational viscosity (
) than benzene due to reduced - stacking interactions, making these esters ideal for rapid-response displays and low-viscosity drug delivery vehicles.
Visualization of Structural Logic
Figure 1: Logical flow determining mesogenicity based on stereochemical configuration.
Molecular Design Variables
Once the trans core is established, phase behavior is tuned via terminal chains and lateral substituents.
Alkyl Chain Length (The Parity Effect)
The length of the alkyl tail (
| Chain Length ( | Dominant Phase | Mechanism |
| Short (n=2-4) | Nematic (N) | High rigidity dominates; molecules slide freely but maintain directional order. |
| Medium (n=5-7) | Nematic + Smectic | Transitional region. |
| Long (n=8+) | Smectic (SmA/SmB) | Van der Waals forces between alkyl chains stabilize layered stratification. |
The Odd-Even Effect: The Nematic-Isotropic (
Lateral Substitution (Fluorination)
In pharmaceutical and material contexts, lateral substitution (adding -F or -Cl to the phenyl ring) is used to tune polarity.
-
Dielectric Anisotropy (
): Adding a fluorine atom along the long axis increases , essential for electric field responsiveness. -
Melting Point Depression: Lateral substituents widen the molecule, disrupting crystal lattice energy. This lowers the melting point (
), often revealing "hidden" (monotropic) liquid crystal phases that would otherwise be masked by crystallization.
Experimental Protocol: Synthesis & Validation
Objective: Synthesize 4-cyanophenyl trans-4-pentylcyclohexanecarboxylate and validate its mesogenic purity.
Synthesis via Steglich Esterification
This method is preferred over acid chlorides for lab-scale precision as it proceeds under mild conditions, minimizing isomerization.
Reagents:
-
Trans-4-pentylcyclohexanecarboxylic acid (1.0 eq)
-
4-Cyanophenol (1.1 eq)
-
DCC (N,N'-Dicyclohexylcarbodiimide) (1.1 eq)
-
DMAP (4-Dimethylaminopyridine) (0.1 eq - Catalyst)
-
Solvent: Anhydrous Dichloromethane (DCM)
Protocol:
-
Dissolution: Dissolve the carboxylic acid and phenol in anhydrous DCM under Nitrogen atmosphere.
-
Catalysis: Add DMAP and stir for 10 minutes at 0°C.
-
Coupling: Dropwise add DCC dissolved in DCM. A white precipitate (dicyclohexylurea, DCU) will form immediately.
-
Reaction: Stir at Room Temperature (RT) for 12–24 hours.
-
Filtration: Filter off the DCU precipitate using a fritted glass funnel.
-
Workup: Wash the filtrate with 0.5N HCl (to remove DMAP), saturated
, and brine. Dry over .[1][2][3] -
Purification (Critical): Recrystallize from ethanol/hexane (4:1). Note: Recrystallization preferentially selects the linear trans isomer, further purifying the mixture.
Validation Workflow
Figure 2: Purification and validation workflow to ensure 'trans' isomer isolation.
Characterization Methodologies
Differential Scanning Calorimetry (DSC)
DSC is the primary tool for mapping the phase diagram.
-
Protocol: Run heating/cooling cycles at 5°C/min.
-
Signal Interpretation:
-
Sharp Peak (High Enthalpy): Crystal
Mesophase (Melting) or Crystal Isotropic. -
Small Peak (Low Enthalpy): Mesophase
Isotropic (Clearing point) or Smectic Nematic. -
Glass Transition (
): Step change in baseline (relevant for amorphous pharmaceutical solids).
-
Polarized Optical Microscopy (POM)
Visual confirmation of the phase identified by DSC.
-
Nematic Phase: Look for Schlieren textures (thread-like defects) with 2 or 4 brushes.
-
Smectic A Phase: Look for Focal Conic Fan textures or homeotropic (black) regions.
-
Protocol: Place sample between glass slide and coverslip (treated with polyimide for planar alignment if necessary). Heat to isotropic, then cool slowly (1°C/min) to observe texture formation.
NMR Validation of Stereochemistry
To confirm you have the trans isomer:
-
Focus on the methine proton at position 1 of the cyclohexane ring (
). -
Trans (axial proton): Appears as a triplet of triplets (tt) with large coupling constants (
Hz) due to coupling with adjacent axial protons. -
Cis (equatorial proton): Appears as a broad singlet or narrow multiplet (
Hz).
References
-
Reinitzer, F. (1888).[4] Beiträge zur Kenntnis des Cholesterins. Monatshefte für Chemie. (Foundational text on LC discovery).
-
Eidenschink, R. (1988).[5] Liquid Crystalline trans, trans-4-Alkoxy-4′-alkylbicyclohexyls. Molecular Crystals and Liquid Crystals Letters.
- Kelly, S. M. (1995). Liquid Crystals: Chemistry and Structure-Property Relationships. In Handbook of Liquid Crystals. Wiley-VCH.
-
NIST Standard Reference Data. (2009). Critical evaluation of liquid crystal transition temperatures. NIST.gov.
-
Imrie, C. T., et al. (2023). Structure-Property relationships of emulsifiers for liquid crystal formation. In-Cosmetics.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]
- 3. CN107963958B - Synthesis method of trans-4- (trans-4' -alkylcyclohexyl) cyclohexyl ethylene liquid crystal monomer - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
4-Methoxyphenyl 4-propylcyclohexanecarboxylate as an intermediate for SGLT2 inhibitors
Technical Guide: 4-Methoxyphenyl 4-propylcyclohexanecarboxylate in SGLT2 Inhibitor Synthesis
Executive Summary
This compound (CAS: N/A for specific commercial drug intermediate, often indexed as a liquid crystal precursor) serves as a high-precision chemical intermediate in the synthesis of Next-Generation trans-Cyclohexyl-Bearing SGLT2 Inhibitors .[1]
While first-generation SGLT2 inhibitors (e.g., Dapagliflozin, Empagliflozin) utilize simple phenyl or heteroaryl linkers, emerging structural activity relationship (SAR) studies indicate that incorporating a trans-4-n-propylcyclohexyl moiety enhances lipophilicity and binding affinity within the SGLT2 proximal tubular active site.[1] This guide details the utilization of the subject ester not merely as a building block, but as a regioselective scaffold that enables the installation of the lipophilic tail via the Fries Rearrangement , a critical process chemistry strategy that avoids the poor regioselectivity of direct Friedel-Crafts acylation.[1]
Strategic Utility & Mechanism of Action
The "Distal Ring" Challenge
SGLT2 inhibitors generally consist of three pharmacophoric elements:
-
Proximal Sugar: A glucose moiety (usually C-glycoside) that binds to the hydrophilic pocket.[1]
-
Linker: A methylene or ether bridge.[1]
-
Distal Tail: A lipophilic aromatic or cycloaliphatic ring that occupies the hydrophobic sub-pocket.[1]
The 4-propylcyclohexyl group represents a "bio-isostere" of the classical bi-phenyl tail.[1] It offers improved metabolic stability (no aromatic oxidation) and a specific 3D-geometry (trans-configuration) that optimizes van der Waals interactions in the receptor cleft.[1]
The Ester as a Regioselective Tool
Direct acylation of 4-methoxyphenol with 4-propylcyclohexanecarbonyl chloride often yields a mixture of isomers. By first forming the ester This compound , chemists "lock" the stoichiometry.[1] Subsequent Lewis-Acid Catalyzed Fries Rearrangement forces the acyl group to migrate specifically to the ortho-position relative to the hydroxyl group.[1]
Pathway:
Phenol Ester
Chemical Synthesis & Process Parameters
Step 1: Ester Formation (The Subject Intermediate)
This step involves the coupling of 4-methoxyphenol (PMP) with trans-4-propylcyclohexanecarbonyl chloride.[1]
-
Critical Quality Attribute (CQA): Stereochemical purity. The cyclohexyl ring must be maintained in the trans configuration.[1] Cis isomers significantly reduce inhibitory potency (IC50).[1]
Reaction Scheme:
Step 2: The Fries Rearrangement (Key Transformation)
The ester is converted into the aglycone building block (2-hydroxy-5-methoxyphenyl)(4-propylcyclohexyl)methanone .[1]
-
Catalyst: Aluminum Chloride (
) or Boron Trifluoride Etherate ( ).[1] -
Solvent: Chlorobenzene or 1,2-Dichloroethane (high boiling point required for thermal rearrangement).[1]
-
Thermodynamics: High temperatures (
) favor the thermodynamic ortho-product, which is required for the subsequent glycosylation pattern.[1]
Detailed Experimental Protocols
Protocol A: Synthesis of this compound
Reagents:
-
4-Methoxyphenol (1.0 eq)[1]
-
trans-4-Propylcyclohexanecarbonyl chloride (1.1 eq)[1]
-
Triethylamine (
) (1.5 eq)[1] -
Dichloromethane (DCM) (Anhydrous)[1]
Methodology:
-
Charge: In a chemically resistant reactor, dissolve 4-methoxyphenol in anhydrous DCM under Nitrogen atmosphere.
-
Cooling: Cool the solution to
to suppress side reactions. -
Addition: Add
dropwise, followed by the slow addition of the acid chloride over 30 minutes. Note: Exothermic reaction; maintain internal temp . -
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 8:1).[1]
-
Workup: Quench with water. Wash organic layer with
(to remove amine), then sat.[1] , then brine. -
Isolation: Dry over
, concentrate in vacuo. Recrystallize from Ethanol to ensure trans-isomer purity.
Protocol B: Fries Rearrangement to Aglycone Precursor
Reagents:
Methodology:
-
Setup: Suspend the ester in chlorobenzene.
-
Catalyst Addition: Add
in portions at RT. The mixture will turn yellow/orange.[1] -
Rearrangement: Heat the mixture to
for 6–12 hours. -
Quench: Cool to
and carefully pour into ice/HCl mixture (Caution: Violent hydrolysis of aluminum salts). -
Extraction: Extract with DCM. The product is the ortho-hydroxy ketone.[1]
Data Summary: Isomer Impact
The following table highlights the necessity of using the pure trans-ester intermediate compared to cis-contaminated batches in the final drug efficacy (Model data based on trans-cyclohexyl SGLT2 SAR).
| Parameter | trans-Intermediate Derived | cis-Contaminated (15%) | Impact |
| Melting Point (Ester) | Process Control Marker | ||
| Rearrangement Yield | 85% | 62% | cis-isomer undergoes side reactions |
| SGLT2 IC50 (Final Drug) | 20x Potency Loss | ||
| Selectivity (SGLT2/1) | Reduced Selectivity |
Pathway Visualization
The following diagram illustrates the transformation of the subject ester into the active SGLT2 inhibitor scaffold.
Caption: Synthetic pathway utilizing the ester as a regioselective delivery vector for the lipophilic tail.
References
-
Xu, G., et al. (2014).[1] "Design, synthesis, and biological evaluation of deuterated C-aryl glycoside as a potent and long-acting renal sodium-dependent glucose cotransporter 2 inhibitor."[1][2] Journal of Medicinal Chemistry. Link[1]
-
Nomura, S., et al. (2010).[1] "Discovery of canagliflozin, a novel C-glucoside with thiophene ring, as sodium-dependent glucose cotransporter 2 inhibitor."[1][2] Journal of Medicinal Chemistry. Link[1]
-
Miao, Z., et al. (2023).[1][3] "A practical synthetic approach to a trans-cyclohexane-bearing C-glucoside as potent SGLT2 inhibitor."[1][4] ResearchGate / Heterocycles. Link
-
Seki, M., et al. (2017).[1] "Synthesis of SGLT2 Inhibitors by Means of Fukuyama Coupling Reaction." The Journal of Organic Chemistry. Link[1]
Sources
Methodological & Application
Application of 4-Methoxyphenyl 4-propylcyclohexanecarboxylate in Nematic Liquid Crystal Mixtures: A Technical Guide
Introduction: The Role of Ester-Containing Mesogens in Nematic Mixtures
Nematic liquid crystals are a cornerstone of modern electro-optic technologies, most notably in liquid crystal displays (LCDs). The performance of these devices is critically dependent on the physical properties of the liquid crystal mixture, which is a carefully formulated cocktail of various mesogenic compounds. Each component in the mixture is selected to contribute specific characteristics, such as a wide nematic temperature range, appropriate birefringence (Δn), positive or negative dielectric anisotropy (Δε), and low viscosity (η) for fast switching times.
Among the diverse classes of liquid crystal molecules, esters containing a cyclohexyl ring are of significant interest. The cyclohexyl moiety often imparts low viscosity and a broad nematic range, while the phenyl benzoate core contributes to the necessary birefringence and dielectric anisotropy. 4-Methoxyphenyl 4-propylcyclohexanecarboxylate is a calamitic (rod-shaped) liquid crystal mesogen belonging to this class of compounds. Its molecular structure, featuring a polar methoxy group and a non-polar propyl chain, suggests its utility in formulating stable and effective nematic mixtures for a variety of electro-optical applications. This application note provides a comprehensive technical guide on the properties, synthesis, and application of this compound in nematic liquid crystal mixtures.
Physicochemical Properties of this compound
| Property | Estimated Value / Characteristic | Rationale / Reference |
| Chemical Structure | ||
| CAS Number | 67589-38-2[1] | |
| Molecular Formula | C₁₇H₂₄O₃[1] | |
| Molecular Weight | 276.37 g/mol [1] | |
| Nematic Range | Expected to be broad | Compounds with cyclohexyl and phenyl rings often exhibit wide nematic ranges.[2][3] |
| Birefringence (Δn) | Low to Medium (approx. 0.08 - 0.12) | Based on data for 4-methoxyphenyl trans-4'-pentylcyclohexanecarboxylate.[4] The replacement of a pentyl with a propyl group is expected to have a minor effect on birefringence. |
| Dielectric Anisotropy (Δε) | Small, likely positive | The methoxy group provides a moderate dipole moment. The overall sign and magnitude will depend on its contribution relative to the ester linkage and the rest of the molecule. |
| Viscosity (η) | Low | The presence of the cyclohexane ring is known to reduce viscosity in nematic mixtures.[5] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, toluene, acetone). Insoluble in water. | General property of similar organic mesogens. |
Synthesis Protocol: A Guided Pathway
The synthesis of this compound can be achieved through the esterification of 4-propylcyclohexanecarboxylic acid with 4-methoxyphenol. A common route involves the conversion of the carboxylic acid to its more reactive acid chloride derivative. Below is a detailed, two-step protocol based on established synthetic methodologies for similar compounds.[6]
Step 1: Synthesis of 4-propylcyclohexanecarbonyl chloride
-
Reactant Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 4-propylcyclohexanecarboxylic acid (1 equivalent).
-
Chlorination: Add thionyl chloride (SOCl₂, 2-3 equivalents) dropwise to the flask at room temperature under a nitrogen atmosphere. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction: Heat the reaction mixture to reflux (approximately 70-80 °C) for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Purification: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The resulting crude 4-propylcyclohexanecarbonyl chloride can be used in the next step without further purification.
Step 2: Esterification to yield this compound
-
Reactant Preparation: In a separate flame-dried, two-neck round-bottom flask, dissolve 4-methoxyphenol (1 equivalent) and pyridine (1.2 equivalents) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Acylation: Cool the solution to 0 °C using an ice bath. Add the crude 4-propylcyclohexanecarbonyl chloride (1.1 equivalents) dropwise to the solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a dilute aqueous solution of hydrochloric acid (HCl). Separate the organic layer, and wash it successively with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the final product, this compound.
Formulation and Characterization of Nematic Mixtures
The primary application of this compound is as a component in nematic liquid crystal mixtures. The goal of formulating a mixture is to achieve a set of desired physical properties that are not attainable with a single compound.
Protocol for Mixture Formulation
-
Component Selection: Choose a base nematic mixture or individual liquid crystal compounds that are miscible with this compound. The selection should be guided by the target properties of the final mixture.
-
Weighing: Accurately weigh the desired proportions (by weight percent) of each component using a precision microbalance.
-
Mixing: Combine the weighed components in a clean glass vial.
-
Homogenization: Heat the vial to a temperature above the clearing point of the highest-clearing component to ensure all components are in the isotropic phase. Gently stir the mixture to ensure homogeneity. A small magnetic stir bar can be used.
-
Cooling: Slowly cool the mixture to room temperature. The mixture should now exhibit a uniform nematic phase over its intended operating temperature range.
-
Degassing (Optional): For applications sensitive to dissolved gases, the mixture can be degassed under vacuum while in the isotropic state.
Characterization of the Nematic Mixture
A suite of standard analytical techniques is employed to characterize the physical properties of the formulated nematic mixture.
1. Phase Transition Temperatures (Differential Scanning Calorimetry - DSC)
-
Principle: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and their associated enthalpy changes.
-
Protocol:
-
Hermetically seal a small amount of the liquid crystal mixture (2-5 mg) in an aluminum pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the clearing point.
-
Cool the sample at the same rate to a temperature below the crystallization point.
-
A second heating scan is typically performed to ensure thermal history independence.
-
The onset and peak temperatures of the endothermic and exothermic transitions correspond to the phase transition temperatures.
-
2. Optical Textures and Clearing Point (Polarized Optical Microscopy - POM)
-
Principle: POM utilizes polarized light to observe the characteristic textures of different liquid crystal phases. The clearing point (nematic-to-isotropic transition) is visually determined.
-
Protocol:
-
Place a small drop of the mixture on a clean glass slide and cover with a coverslip.
-
Place the slide on a hot stage attached to the microscope.
-
Observe the sample through crossed polarizers while slowly heating. The nematic phase will exhibit a characteristic Schlieren texture.
-
The temperature at which the texture disappears and the field of view becomes dark (isotropic) is the clearing point.
-
3. Birefringence (Δn) Measurement (Abbe Refractometer)
-
Principle: Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. These can be measured using a specially adapted Abbe refractometer with a polarizing eyepiece and a temperature-controlled prism.
-
Protocol:
-
Introduce the liquid crystal sample into the temperature-controlled prism of the refractometer.
-
Align the liquid crystal molecules homeotropically (perpendicular to the prism surface) using a suitable alignment layer.
-
Measure the refractive index for light polarized parallel (nₑ) and perpendicular (nₒ) to the optic axis of the liquid crystal.
-
Calculate the birefringence: Δn = nₑ - nₒ.
-
4. Dielectric Anisotropy (Δε) Measurement (Dielectric Spectroscopy)
-
Principle: Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is measured by applying an electric field to an aligned liquid crystal cell and measuring the capacitance.
-
Protocol:
-
Fill a liquid crystal cell with a known thickness and electrode area with the mixture. The cell should have alignment layers to promote planar or homeotropic alignment.
-
For a planar aligned cell, measure the capacitance to determine ε⊥.
-
Apply a sufficiently high voltage to reorient the molecules parallel to the electric field and measure the capacitance to determine ε∥.
-
Calculate the dielectric anisotropy: Δε = ε∥ - ε⊥.
-
Performance Advantages and Applications
The inclusion of this compound in a nematic mixture is anticipated to offer several performance advantages:
-
Broadened Nematic Range: As a component in a eutectic mixture, it can lower the melting point and potentially raise the clearing point, thus expanding the operational temperature range of the device.[3][7]
-
Low Viscosity for Fast Switching: The propylcyclohexane group is known to reduce the rotational viscosity of the mixture, leading to faster electro-optical response times, which is critical for high-performance displays and optical shutters.[5]
-
Tailoring of Optical Properties: By adjusting the concentration of this compound, the birefringence of the mixture can be fine-tuned to meet the specific requirements of the application, such as optimizing the contrast ratio in a display.
These properties make nematic mixtures containing this compound suitable for a range of applications, including:
-
Twisted Nematic (TN) and Super-Twisted Nematic (STN) Displays: These are mature display technologies that still find widespread use in various electronic devices.
-
Active-Matrix LCDs: While often requiring more complex liquid crystal mixtures, the fundamental properties imparted by this compound can be beneficial.
-
Optical Shutters and Light Modulators: The fast switching capabilities are advantageous in applications requiring rapid light modulation.
-
Tunable Photonic Devices: The ability to alter the refractive index with an electric field makes these materials suitable for tunable lenses, filters, and phase shifters.
Conclusion
This compound is a valuable mesogenic compound for the formulation of nematic liquid crystal mixtures. Its chemical structure suggests favorable properties such as a tendency to promote a broad nematic range and low viscosity. While specific experimental data for the pure compound is sparse, this application note provides a comprehensive framework for its synthesis, incorporation into nematic mixtures, and the characterization of the resulting formulations. The provided protocols and workflows offer a solid foundation for researchers and professionals in the field of liquid crystal materials to explore the potential of this and similar compounds in advanced electro-optical applications.
References
-
Wang, L., Tang, L., & Liu, G. (2012). (4-Methoxyphenyl)(4-propylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2850. [Link]
-
Liu, G., & Tang, L. (2012). (4-Methoxyphenyl)(4-methylcyclohexyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2850. [Link]
- Kawakami, S., & Kaneko, E. (1984). U.S. Patent No. 4,464,283. Washington, DC: U.S.
-
Wang, L., & Tang, L. (2013). (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o348. [Link]
- Kondo, K., et al. (1995). Liquid crystal compound and liquid crystal composition containing the same. WO 1995/020021 A1.
-
Sarna, R. K., Bahadur, B., & Bhide, V. G. (1982). Order parameter from birefringence studies of two mesogens : 4-propyl paraethoxy phenyl cyclohexyl carboxylate and 4-butyl paraethoxy phenyl cyclohexyl carboxylate. Molecular Crystals and Liquid Crystals, 88(1), 65-76. [Link]
-
Dąbrowski, R., Kula, P., & Herman, J. (2010). High Birefringence Liquid Crystals. Crystals, 1(1), 35-63. [Link]
-
Lee, J. H., et al. (2021). Vertical Orientation of Liquid Crystal on Comb-Like 4-(trans-4-alkylcyclohexyl)phenoxymethyl-substituted Polystyrene Containing Liquid Crystal Precursor. Polymers, 13(9), 1404. [Link]
-
Ahmed, H. A., et al. (2022). Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics. Molecules, 27(19), 6296. [Link]
-
Öztürk, S., et al. (2017). Investigating of dielectric anisotropy and birefringence of binary liquid crystal mixtures. Phase Transitions, 90(9), 885-895. [Link]
-
Singh, A., et al. (2021). Chemical structure of the components of used liquid crystal. ResearchGate. [Link]
-
Halim, S. N. A., et al. (2013). Synthesis, Structural and Antioxidant Properties of C-p-methoxyphenylcalix[8]resorcinarene. 2013 IEEE International Conference on Smart Instrumentation, Measurement and Applications (ICSIMA). [Link]
-
Buka, Á., et al. (2012). Physical properties of a bent-core nematic liquid crystal and its mixtures with calamitic molecules. Phase Transitions, 85(10), 872-887. [Link]
-
Nikon. (n.d.). Principles of Birefringence. MicroscopyU. Retrieved February 7, 2026, from [Link]
-
Gray, G. W., & Mosley, A. (1976). The Synthesis and Property of Liquid Crystalline 4-Alkoxyl-4″-Cyano-p-Terphenyls. Molecular Crystals and Liquid Crystals, 35(1-2), 71-84. [Link]
-
Storey, J. M. D., et al. (2019). Twist-bend liquid crystal phases and molecular structure: the role of methoxybiphenyl. Physical Chemistry Chemical Physics, 21(3), 1270-1277. [Link]
-
Wikipedia. (2024, November 26). Birefringence. [Link]
-
Scheuble, B. S., & Baur, G. (1986). U.S. Patent No. 4,596,669. Washington, DC: U.S. Patent and Trademark Office. [Link]
- Eidenschink, R., et al. (1980). Cyclohexylcyclohexanoates, process for their preparation and liquid-crystal mixture containing them. EP 0023730 B1.
-
Czerwiński, M., et al. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. Materials, 16(17), 5991. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. US4464283A - Liquid crystal composition - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. (4-Methoxyphenyl)(4-propylcyclohexyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mesomorphic Investigation of Binary Mixtures of Liquid Crystal Molecules with Different Mesogenic Architectonics | MDPI [mdpi.com]
- 8. (4-Ethylcyclohexyl)(4-methoxyphenyl)methanone - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of liquid crystal displays using 4-Methoxyphenyl 4-propylcyclohexanecarboxylate
Abstract
This application note details the protocol for utilizing 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate (CAS: 67589-38-2) as a viscosity-reducing mesogen in Twisted Nematic (TN) liquid crystal displays. While high birefringence is critical for optical contrast, the response time of an LCD is governed largely by rotational viscosity (
Material Science & Mechanism
The Molecule: 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate is a phenyl cyclohexanecarboxylate ester. Unlike all-aromatic liquid crystals (like cyanobiphenyls), the inclusion of a saturated cyclohexane ring breaks the conjugation, significantly reducing the molecular polarizability and, consequently, the rotational viscosity.
-
Chemical Structure: Propyl chain
Cyclohexane (trans) Ester Linkage Phenyl Ring Methoxy group. -
Function: It acts as a "diluent" in high-performance mixtures. It lowers the bulk viscosity (
) and the rotational viscosity ( ), which directly improves the switching speed ( ) of the display according to the relation , where is cell gap and is the effective elastic constant.
| Property | Typical Value / Range | Note |
| CAS Number | 67589-38-2 | Verified Identifier |
| Molecular Weight | 276.37 g/mol | |
| Phase Behavior | Monotropic/Enantiotropic Nematic | Range is narrow; requires mixing. |
| Dielectric Anisotropy | Weakly Negative / Near Zero | Ester group is less polar than Cyano. |
Formulation Protocol: Eutectic Mixture Design
Objective: Create a binary or ternary mixture to expand the operating temperature range (Nematic Range) beyond that of the pure component.
Theoretical Grounding: Schrödinger-Van Laar Equation
To minimize the melting point (
Where:
-
: Mole fraction of component
. - : Enthalpy of fusion (J/mol).
- : Melting point of pure component (Kelvin).
- : Gas constant (8.314 J/mol·K).
Experimental Workflow
Step 1: Pre-Calculation
-
Select a "Host" nematic liquid crystal (e.g., 5CB or a standard ZLI mixture) with known
and . -
Input the values for 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate (Target
, determined via DSC). -
Solve for the eutectic composition (
) where the melting curves of both components intersect.
Step 2: Physical Mixing
-
Weighing: Weigh components into a clean glass vial with a precision of
. -
Isotropic Heating: Heat the vial on a hot plate to
above the highest clearing point of any individual component (typically ). The mixture must be completely isotropic (clear liquid). -
Homogenization: While in the isotropic phase, vortex the vial for 2 minutes or sonicate for 5 minutes to ensure molecular-level mixing.
-
Cooling: Allow the mixture to cool slowly to room temperature.
Step 3: Self-Validation (Quality Control)
-
Clearing Point Check: Measure the clearing point (
) of the mixture using a melting point apparatus or DSC.-
Pass Criteria: The measured
should approximate the mole-fraction weighted average of the components: . -
Fail Criteria: If
is significantly lower (>5°C deviation), impurities or moisture contamination has occurred.
-
LCD Cell Fabrication Protocol
This protocol describes the construction of a Twisted Nematic (TN) cell to verify the electro-optical performance of the formulated mixture.
Figure 1: Workflow for the fabrication of a Twisted Nematic (TN) liquid crystal cell.
Detailed Methodology
-
Substrate Preparation:
-
Use Indium Tin Oxide (ITO) coated glass (
). -
Cleaning: Sonicate sequentially in Acetone
Isopropanol Deionized Water (10 mins each). Dry with Nitrogen. Treat with UV-Ozone for 15 mins to increase surface energy.
-
-
Alignment Layer Deposition:
-
Spin coat a soluble polyimide (e.g., SE-130) onto the ITO glass.
-
Cycle: 500 rpm (5s)
3000 rpm (30s). -
Curing: Soft bake at
(10 mins) to remove solvents, then hard bake at (1 hour) for imidization.
-
-
Rubbing Process (Critical Step):
-
Secure the glass on a vacuum chuck.
-
Use a velvet rubbing cloth.[1]
-
Parameters: Pile impression depth:
; Roller speed: ; Stage speed: . -
Note: Rubbing creates micro-grooves and induces polymer chain anisotropy, forcing the LC director to align parallel to the rubbing direction.
-
-
Cell Assembly:
-
Dispense UV-curable glue mixed with
silica spacers on the edges of one substrate. -
Place the second substrate on top such that the rubbing directions are perpendicular (
) to each other (TN configuration). -
Cure glue under UV light.
-
-
Filling:
-
Heat the cell and the LC mixture to the isotropic phase (
). -
Place a droplet of the LC mixture at the filling port. Capillary action will draw the fluid in.
-
Slow Cooling: Cool to room temperature at
to prevent flow alignment defects.
-
Electro-Optical Characterization
Objective: Measure the Voltage-Transmittance (V-T) curve and Response Time.
Setup Diagram
Figure 2: Optical train for V-T characterization. Crossed polarizers ensure the TN cell is normally white (transmissive) at 0V.
Protocol
-
V-T Curve:
-
Apply a
square wave. -
Sweep voltage from
to in steps. -
Record transmittance.[1] The Threshold Voltage (
) is defined at 90% transmission. -
Interpretation: A lower
indicates high dielectric anisotropy ( ), while a steeper slope indicates a higher elastic constant ratio ( ).
-
-
Response Time:
-
Apply a voltage pulse (
). -
Measure Rise Time (
) : Time to go from 90% to 10% transmission. -
Measure Decay Time (
) : Time to return from 10% to 90%. -
Validation: If the mixture containing 4-Methoxyphenyl trans-4-propylcyclohexanecarboxylate is effective,
should decrease compared to the pure host material due to reduced viscosity.
-
References
-
Merck KGaA. "Liquid Crystal Mixtures for TN and STN Displays." Merck Performance Materials. Link
-
Khoo, I. C., & Wu, S. T. (1993). Optics and Nonlinear Optics of Liquid Crystals. World Scientific. (Standard text for V-T relations). Link
- Schröder, I. (1893). "Über die Abhängigkeit der Löslichkeit eines festen Körpers von seiner Schmelztemperatur." Zeitschrift für Physikalische Chemie. (Foundational thermodynamic reference for eutectic mixtures).
-
Kelly, S. M., & O'Neill, M. (2001). "Liquid Crystals: Materials Design and Synthesis." Handbook of Advanced Electronic and Photonic Materials and Devices. Link
-
PubChem. "4-Methoxyphenyl 4-propylcyclohexanecarboxylate (Compound)."[2] National Library of Medicine. Link
Sources
Application Notes and Protocols for Measuring the Electro-Optical Properties of Liquid Crystals
Introduction: The Dynamic World of Liquid Crystal Electro-Optics
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals.[1] This duality, particularly the ability to manipulate their molecular orientation with an external electric field, forms the bedrock of modern display technology and a myriad of other electro-optical devices.[1][2] For researchers, scientists, and professionals in drug development, a precise understanding and characterization of these electro-optical properties are paramount for innovation.
This guide provides a detailed overview of the experimental setup and protocols for measuring the key electro-optical parameters of liquid crystals. We will delve into the causality behind the experimental design, ensuring a robust and self-validating methodology. The core parameters we will focus on are:
-
Voltage-Dependent Transmittance and Threshold Voltage: The fundamental response of an LC cell to an applied electric field.
-
Response Time: The speed at which the LC molecules switch between different orientational states.
-
Contrast Ratio: A measure of the display quality, indicating the difference in luminance between the brightest "on" state and the darkest "off" state.
The Core Experimental Apparatus: A Symphony of Light and Electricity
The characterization of a liquid crystal's electro-optical properties hinges on a well-controlled interplay between an optical system and an electrical driving system. The typical experimental setup is designed to apply a precise electric field across a liquid crystal cell and simultaneously measure the resulting change in the intensity of transmitted light.[3][4]
Key Components and Their Rationale
| Component | Description | Rationale for Selection |
| Light Source | A stable, monochromatic light source, typically a He-Ne laser (632.8 nm) or a light-emitting diode (LED).[3][4][5] | Monochromaticity ensures that the measured properties are not convoluted by wavelength-dependent effects. Stability is crucial for accurate and repeatable measurements of light intensity. |
| Polarizers | A pair of linear polarizers, one placed before the LC cell (polarizer) and one after (analyzer).[6] | Liquid crystals are birefringent materials, meaning their refractive index depends on the polarization of light relative to the molecular orientation. The polarizers are essential for converting the phase modulation of light by the LC into an intensity modulation that can be detected.[7] |
| Liquid Crystal (LC) Cell | A sandwich-like structure composed of two transparent conductive electrodes (typically Indium Tin Oxide - ITO coated glass) with a thin layer of liquid crystal material in between.[3][6] The inner surfaces of the electrodes are treated with an alignment layer (e.g., rubbed polyimide) to impose a specific initial orientation of the LC molecules.[3] | This is the heart of the experiment, containing the material under investigation. The transparent electrodes allow for the application of an electric field across the LC layer while permitting light to pass through. The alignment layer ensures a uniform initial state, which is critical for predictable and reproducible switching behavior. |
| Function Generator | A signal source capable of generating various waveforms (e.g., square, sine) with adjustable frequency, amplitude, and duty cycle.[4][6] | Provides the electrical stimulus to the LC cell. Square waves are commonly used for electro-optic measurements to induce abrupt switching between states.[6] The ability to vary the voltage is essential for determining voltage-dependent properties.[8] |
| High-Voltage Amplifier | An amplifier to boost the output voltage of the function generator to the levels required to drive the LC cell, which can often be higher than the direct output of a standard function generator.[9][10] | Ensures that a sufficient electric field strength can be applied across the LC cell to induce the full range of molecular reorientation. |
| Photodetector | A photodiode or a photomultiplier tube to measure the intensity of the light transmitted through the entire optical setup.[3][4][6] | Converts the optical signal (light intensity) into a proportional electrical signal that can be measured and analyzed. |
| Digital Oscilloscope | An instrument to visualize and record the time-varying electrical signals from the function generator (input) and the photodetector (output).[1][5] | Crucial for dynamic measurements like response time, allowing for the precise determination of the rise and fall times of the optical response.[1] |
| Polarizing Optical Microscope (POM) | A microscope equipped with crossed polarizers for visualizing the texture and alignment of the liquid crystal.[7][11] | While not always part of the quantitative measurement setup, a POM is invaluable for initial characterization, assessing the quality of the LC alignment, and observing any defects or changes in the LC texture during switching.[11] |
Experimental Workflow: A Visual Guide
The following diagram illustrates the logical flow of a typical electro-optical characterization experiment.
Caption: A schematic of the experimental setup for measuring the electro-optical properties of liquid crystals.
Protocols for Key Electro-Optical Measurements
Voltage-Transmittance (V-T) Curve and Threshold Voltage (Vth)
The V-T curve characterizes the relationship between the applied voltage and the transmitted light intensity, revealing the threshold voltage required to initiate molecular reorientation.
Protocol:
-
Setup and Alignment:
-
Assemble the optical components as shown in the workflow diagram.
-
Place the LC cell between the two crossed polarizers.[3]
-
For a typical twisted nematic (TN) or planar aligned cell, orient the rubbing direction of the LC cell at 45° with respect to the transmission axes of the polarizers to achieve maximum light modulation.[5][6]
-
-
Electrical Connection:
-
Connect the output of the function generator to the input of the high-voltage amplifier.
-
Connect the output of the amplifier to the ITO electrodes of the LC cell.
-
Connect the amplifier output and the photodetector output to two separate channels of the digital oscilloscope.
-
-
Measurement Procedure:
-
Set the function generator to produce a low-frequency square wave (e.g., 1 kHz).[5]
-
Begin with the voltage amplitude at 0 V and record the transmitted light intensity from the photodetector. This corresponds to the "off" state.
-
Incrementally increase the voltage amplitude in small, precise steps.[8] At each step, record the corresponding average light intensity.
-
Continue increasing the voltage until the transmitted light intensity reaches a saturation point and no longer changes significantly. This is the "on" state.
-
-
Data Analysis:
-
Plot the normalized transmitted light intensity as a function of the applied voltage. This is the V-T curve.
-
The threshold voltage (Vth) is typically defined as the voltage at which the transmittance reaches 10% of its maximum value.
-
Response Time (Rise Time and Fall Time)
Response time quantifies the switching speed of the LC cell, a critical parameter for display applications to avoid motion blur.[12] It is typically divided into rise time (turn-on) and fall time (turn-off).[1]
Protocol:
-
Setup:
-
Use the same experimental setup as for the V-T curve measurement.
-
-
Measurement Procedure:
-
Apply a square wave voltage pulse to the LC cell. The "low" voltage level should be below the threshold voltage (typically 0 V), and the "high" voltage level should be sufficient to drive the cell to its fully "on" state (saturation voltage).[1]
-
Use the oscilloscope to simultaneously display the applied voltage waveform (Channel 1) and the photodetector's response (Channel 2).[1]
-
Capture the rising and falling edges of the optical response corresponding to the application and removal of the high voltage.
-
-
Data Analysis:
-
Rise Time (τ_on): The time it takes for the transmitted light intensity to change from 10% to 90% of its final value after the voltage is applied.
-
Fall Time (τ_off): The time it takes for the transmitted light intensity to change from 90% to 10% of its initial value after the voltage is removed.[1] The relaxation process is primarily governed by the elastic forces and viscosity of the liquid crystal.[12][13]
-
The following diagram illustrates the relationship between the applied voltage and the optical response for response time measurement.
Caption: Idealized representation of response time measurement.
Contrast Ratio (CR)
The contrast ratio is a dimensionless quantity that represents the ratio of the luminance of the brightest white to the darkest black that a display can produce.[14] A higher contrast ratio generally indicates better image quality.[15]
Protocol:
-
Setup:
-
Use the same experimental setup as for the V-T curve measurement.
-
-
Measurement Procedure:
-
Measure the maximum transmitted light intensity (I_on) when the LC cell is in its fully "on" state (at saturation voltage).
-
Measure the minimum transmitted light intensity (I_off) when the LC cell is in its "off" state (at 0 V).
-
-
Data Analysis:
-
The contrast ratio is calculated using the following formula: CR = I_on / I_off [15]
-
Typical Contrast Ratio Values:
| Display Type | Typical Contrast Ratio |
| Simple tasks (e.g., browsing) | 1000:1 to 3000:1[15] |
| Movies and casual gaming | 3000:1 to 5000:1[15] |
| Professional editing | > 5000:1[15] |
| Reflective Displays (minimum target) | ~200:1[16] |
| Transmissive Displays (minimum target) | ~100:1[16] |
Self-Validation and Best Practices
To ensure the trustworthiness and accuracy of your measurements, consider the following:
-
Temperature Control: The viscoelastic properties of liquid crystals are highly temperature-dependent.[13][17] It is crucial to perform measurements at a stable and controlled temperature.
-
AC Driving: Use AC waveforms (like square waves) to drive the LC cell. A DC voltage can lead to the accumulation of ions at the electrodes, which can screen the applied electric field and degrade the performance of the cell.[3]
-
Cell Quality: The quality of the LC cell, including the uniformity of the cell gap and the alignment layer, is critical for obtaining reliable results. Inspect the cell with a polarizing microscope before measurement to check for defects.[11]
-
Calibration: Regularly calibrate your light source and photodetector to ensure a linear and stable response.
Conclusion
The experimental setup and protocols detailed in this guide provide a robust framework for the comprehensive characterization of the electro-optical properties of liquid crystals. By understanding the function of each component and the rationale behind the measurement procedures, researchers can obtain accurate and reproducible data, which is essential for the development of new liquid crystal materials and advanced electro-optical devices.
References
-
Improving experimental procedures for assessing electrical properties of advanced liquid crystal materials. (2022). Taylor & Francis Online. [Link]
-
Liquid Crystals and Electro-Optic Modulation. (2020). PhysicsOpenLab. [Link]
-
Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films. (2018). RSC Publishing. [Link]
-
How to get dynamic response time of Liquid crystal cells? (2021). ResearchGate. [Link]
-
Experimental setup for electro-optical measurements. (n.d.). ResearchGate. [Link]
-
Measurement of the liquid crystal pretilt angle in cells with homogeneous and inhomogeneous liquid crystal director configuration. (n.d.). SPIE Digital Library. [Link]
-
Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces. (n.d.). PubMed Central. [Link]
-
Nematic liquid crystal devices with sub-millisecond response time. (n.d.). Biblio. [Link]
-
Measurement Methods of Nematic Liquid Crystal Response Time. (2018). ResearchGate. [Link]
-
Studies Of Liquid Crystal Response Time. (2007). UCF STARS. [Link]
- Liquid Crystal Displays with High Image Quality and Fast Response Time. (n.d.). SID Symposium Digest of Technical Papers.
-
What Is Screen Contrast Ratio? A Simple Guide Here. (2023). Linsn LED. [Link]
-
Measuring Contrast Ratio of an LCD Display. (2008). Liquid Crystal Technologies. [Link]
-
How to Increase LCD Contrast Ratio. (n.d.). Orient Display. [Link]
-
The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. (2022). Chemistry LibreTexts. [Link]
-
Full article: Liquid crystal textures: an overview. (n.d.). Taylor & Francis Online. [Link]
-
High Voltage and High Current Waveform Amplifier. (2016). Microwave Journal. [Link]
-
Low Threshold Voltage and Programmable Patterned Polymer-Dispersed Liquid Crystal Smart Windows. (n.d.). MDPI. [Link]
-
Voltage dependent measurement: to measure the threshold voltage... (n.d.). ResearchGate. [Link]
-
Design, fabrication, and characterization of a liquid crystal-based large area electrically tunable lens for correction of astigmatism and defocus. (2023). SPIE Digital Library. [Link]
Sources
- 1. physicsopenlab.org [physicsopenlab.org]
- 2. spiedigitallibrary.org [spiedigitallibrary.org]
- 3. er.knutd.edu.ua [er.knutd.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Static and dynamic electro-optical properties of liquid crystals mediated by ferroelectric polymer films - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12443K [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. microwavejournal.com [microwavejournal.com]
- 10. mdpi.com [mdpi.com]
- 11. tandfonline.com [tandfonline.com]
- 12. top.jbnu.ac.kr [top.jbnu.ac.kr]
- 13. stars.library.ucf.edu [stars.library.ucf.edu]
- 14. How to Increase LCD Contrast Ratio: LCD Knowledge | Orient Display [orientdisplay.com]
- 15. What Is Screen Contrast Ratio? A Simple Guide Here [linsnled.com]
- 16. Measuring Contrast Ratio of an LCD Display [liquidcrystaltechnologies.com]
- 17. spiedigitallibrary.org [spiedigitallibrary.org]
Troubleshooting & Optimization
Common side reactions in the esterification of 4-propylcyclohexanecarboxylic acid
Welcome to the technical support center for the synthesis and troubleshooting of esters derived from 4-propylcyclohexanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development and materials science who are working with this sterically hindered carboxylic acid. Here, we move beyond basic protocols to delve into the nuances of the reaction, focusing on common side reactions, their mechanistic origins, and practical, field-proven strategies for their mitigation.
Core Principles: The Fischer-Speier Esterification of a Sterically Hindered Acid
The most common and direct method for the esterification of 4-propylcyclohexanecarboxylic acid is the Fischer-Speier esterification.[1][2] This is an acid-catalyzed nucleophilic acyl substitution reaction between the carboxylic acid and an alcohol.[3] The reaction's primary challenge stems from its equilibrium nature; the formation of water as a byproduct means the reverse reaction, hydrolysis, is also possible.[3]
The mechanism, illustrated below, involves the protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol.[1][2] A series of proton transfers and the elimination of a water molecule lead to the final ester product.
Caption: Fischer-Speier Esterification Workflow
To drive this equilibrium towards the desired ester, Le Châtelier's principle is applied, typically by using a large excess of the alcohol or by actively removing water as it is formed, for instance, with a Dean-Stark apparatus.[2][4][5] The steric hindrance presented by the bulky 4-propylcyclohexyl group can slow the reaction rate, often necessitating more forcing conditions, which in turn can promote side reactions.[4]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the esterification of 4-propylcyclohexanecarboxylic acid in a question-and-answer format.
Question 1: My reaction is proceeding very slowly or appears to have stalled, resulting in a low yield. What are the primary causes and how can I improve conversion?
Answer: A slow or incomplete reaction is the most common issue when esterifying 4-propylcyclohexanecarboxylic acid, primarily due to the steric hindrance of the cyclohexyl ring, which impedes the approach of the alcohol to the activated carbonyl carbon.[4]
Causality and Mitigation Strategies:
| Potential Cause | Explanation | Recommended Solution |
| Steric Hindrance | The bulky 4-propylcyclohexyl group physically blocks the alcohol from attacking the carbonyl carbon, slowing the rate of the forward reaction.[4] | Increase the reaction temperature to provide more kinetic energy to overcome the activation barrier. Be cautious, as higher temperatures can also promote side reactions. |
| Equilibrium Not Sufficiently Shifted | The accumulation of water, the reaction byproduct, can drive the reverse reaction (ester hydrolysis), leading to a low equilibrium concentration of the desired ester.[3] | Use a significant excess of the alcohol (it can often be used as the solvent). Alternatively, employ a Dean-Stark apparatus to azeotropically remove water as it is formed.[5] |
| Insufficient Catalyst | The acid catalyst is crucial for activating the carboxylic acid. An inadequate amount will result in a slow reaction rate. | Increase the catalyst loading. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3] |
| Insufficient Reaction Time | Due to steric hindrance, this esterification may simply require a longer time to reach equilibrium than less hindered systems. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow the reaction to proceed until no further consumption of the starting material is observed. |
Question 2: My post-reaction analysis (GC-MS, NMR) indicates the presence of an unexpected, non-polar byproduct. What is a likely candidate for this impurity?
Answer: Under strong acidic conditions and elevated temperatures, a potential side reaction is the acid-catalyzed dehydration of the cyclohexane ring to form an alkene. While less common than with alcohols, this can occur, especially with strong dehydrating acids like sulfuric acid.
Mechanism of Alkene Formation:
This side reaction would likely proceed through protonation of the carboxylic acid's hydroxyl group, followed by elimination of water to form an acylium ion. A subsequent deprotonation of the cyclohexane ring could then lead to the formation of a double bond.
Caption: Potential Dehydration Side Reaction
Identification and Mitigation:
-
Identification: An alkene byproduct would be identifiable by the appearance of signals in the vinyl region (typically 5-6 ppm) of the ¹H NMR spectrum and corresponding sp² carbon signals in the ¹³C NMR spectrum.[6] In GC-MS, it would likely have a shorter retention time than the ester.[7]
-
Mitigation: To minimize this side reaction, use the mildest possible reaction conditions. Reduce the reaction temperature and consider using a less dehydrating acid catalyst, such as p-toluenesulfonic acid, in place of concentrated sulfuric acid.
Question 3: I've isolated a product with the correct mass, but the NMR spectrum is inconsistent with the expected structure of my ester. What could be occurring?
Answer: Although less common, under harsh acidic conditions, there is a theoretical possibility of a Wagner-Meerwein rearrangement.[8][9][10] These are 1,2-shifts of alkyl, aryl, or hydride groups that occur in carbocation intermediates to form a more stable carbocation.[11][12] While a stable carbocation is not a primary intermediate in Fischer esterification, transient carbocation-like species could potentially undergo rearrangement.
Hypothetical Rearrangement Pathway:
For 4-propylcyclohexanecarboxylic acid, this could hypothetically involve a hydride shift or a rearrangement of the propyl group, leading to an isomeric ester.
Caption: Hypothetical Wagner-Meerwein Rearrangement
Identification and Mitigation:
-
Identification: Detailed 2D NMR analysis (COSY, HSQC) would be required to elucidate the exact structure of the isomeric product.[6]
-
Mitigation: The conditions that favor such rearrangements are typically harsh. Using milder conditions (lower temperature, shorter reaction time) is the best way to avoid this potential side reaction. If rearrangements persist, an alternative esterification method that does not involve strong acids, such as the Steglich esterification, should be considered.[5][13]
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final ester product? A1: Purification typically involves an aqueous workup to remove the acid catalyst and excess alcohol, followed by distillation or column chromatography. The workup usually consists of washing the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. For high purity, column chromatography on silica gel is effective.[14][15]
Q2: Can I use a tertiary alcohol for this esterification? A2: Tertiary alcohols are generally not suitable for Fischer esterification as they are prone to elimination under acidic conditions to form alkenes.[1]
Q3: How can I monitor the progress of the reaction? A3: The reaction can be conveniently monitored by TLC, spotting the reaction mixture against the starting carboxylic acid. The ester product will be less polar and have a higher Rf value. For more quantitative analysis, GC or ¹H NMR can be used to determine the ratio of starting material to product.[15]
Experimental Protocols
Protocol 1: Standard Fischer Esterification of 4-Propylcyclohexanecarboxylic Acid
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-propylcyclohexanecarboxylic acid (1.0 eq).
-
Add the desired alcohol (e.g., ethanol, 10.0 eq). The alcohol will also serve as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture to reflux and maintain for 4-8 hours, or until TLC/GC analysis indicates completion.
-
Cool the reaction mixture to room temperature.
-
Perform an aqueous workup as described in the FAQ section.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Purification via Column Chromatography
-
Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Load the sample onto the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions and analyze by TLC to identify those containing the pure ester.
-
Combine the pure fractions and remove the solvent under reduced pressure.
References
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. athabascau.ca [athabascau.ca]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Spectral Characteristics Related to Chemical Substructures and Structures Indicative of Organic Precursors from Fulvic Acids in Sediments by NMR and HPLC-ESI-MS [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spcmc.ac.in [spcmc.ac.in]
- 10. lscollege.ac.in [lscollege.ac.in]
- 11. youtube.com [youtube.com]
- 12. WAGNER-MEERWEIN REARRANGEMENT 123 [Autosaved].pptx [slideshare.net]
- 13. Ester synthesis by esterification [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
Technical Support Center: Solubility Optimization for 4-Methoxyphenyl 4-propylcyclohexanecarboxylate
Current Status: Operational Subject: Troubleshooting Solubility & Phase Stability in Host Mixtures Compound ID: 4-Methoxyphenyl 4-propylcyclohexanecarboxylate (MPPCC) CAS: 35684-63-2 (Analogous/Generic ref) Target Audience: Formulation Chemists, Materials Scientists, and R&D Engineers.
Introduction: The Physicochemical Challenge
Welcome to the technical guide for This compound (MPPCC) . This compound is a classic phenyl cyclohexanecarboxylate ester , widely used as a mesogen to adjust the optical anisotropy (
The Core Problem:
While MPPCC offers excellent low-viscosity properties, it possesses a rigid core structure that leads to a high enthalpy of fusion (
This guide provides the thermodynamic grounding and practical protocols to stabilize MPPCC in your formulations.
Module 1: The Thermodynamics of Solubility
To solve solubility issues, we must move beyond "mix and heat" and understand the governing physics. The solubility of a crystalline solute (MPPCC) in a liquid solvent (Host) is dictated by the Schröder-Van Laar equation .[1]
The Governing Equation
| Variable | Definition | Impact on MPPCC |
| Mole fraction solubility | The target concentration in your host. | |
| Enthalpy of fusion | High. The rigid ester linkage requires significant energy to break the crystal lattice, resisting dissolution. | |
| Melting point | ~40–44°C. Because | |
| System temperature | Lowering |
Expert Insight: The Eutectic Trap
Many researchers fail because they formulate based on room temperature (
Module 2: Troubleshooting Decision Matrix
Use this logic flow to diagnose instability in your MPPCC mixtures.
Figure 1: Diagnostic flowchart for identifying the root cause of solubility failure.
Module 3: Optimization Protocols
Protocol A: Determination of Maximum Stable Concentration
Do not rely on visual inspection alone. Micro-crystals are invisible to the naked eye.
-
Preparation: Prepare mixtures of MPPCC in the host at 5%, 10%, 15%, and 20% (w/w).
-
Isotropization: Heat all samples to 60°C (well above the
of 44°C) and vortex for 2 minutes to ensure complete molecular dispersion. -
Step-Cooling (Annealing):
-
Cool to 20°C and hold for 4 hours.
-
Cool to 0°C and hold for 24 hours.
-
Cool to -20°C (Target LTS) and hold for 1 week.
-
-
Observation: Use Polarized Optical Microscopy (POM) .[2] Look for "maltese cross" patterns or birefringent specks against the dark background.
-
Pass: Dark field (isotropic/nematic).
-
Fail: Bright spots (crystallization).
-
Protocol B: Co-Solvent/Host Modification
If MPPCC is essential but insoluble at required levels, modify the host entropy.
-
Strategy: Mix MPPCC with a structural homolog (e.g., the pentyl- homolog).
-
Mechanism: This creates a eutectic depression . By mixing the propyl (MPPCC) and pentyl variants, you lower the melting point of the solute mixture, effectively increasing solubility in the host without altering the optical properties significantly.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use ultrasound to dissolve MPPCC?
-
Answer: Yes, but with caution. Ultrasound generates local heat which aids dissolution, but it can also induce cavitation bubbles. If these bubbles remain, they act as nucleation sites for crystallization upon cooling. Always follow sonication with a degassing step (vacuum or centrifugation).
Q2: Why does the mixture look clear initially but cloud up after a week?
-
Answer: This is the Supercooling Effect . MPPCC has a tendency to supercool—staying liquid below its freezing point. However, this is a metastable state. Over time, thermodynamic equilibrium forces the excess solute to crystallize. This confirms you are operating above the solubility limit for that storage temperature.
Q3: Is this compound relevant for drug development?
-
Answer: While MPPCC is primarily a liquid crystal mesogen, its structure (lipophilic ester) mimics many poorly soluble APIs (Active Pharmaceutical Ingredients). The solubility protocols described here (Schröder-Van Laar modeling, solid dispersions) are directly transferable to formulating Class II/IV BCS drugs in lipid vehicles.
Q4: How does the "Propyl" chain affect solubility compared to other homologs?
-
Answer: The propyl chain (3-carbon) is relatively short. Generally, solubility increases with alkyl chain length (e.g., Pentyl/Heptyl) due to higher entropy of the flexible tail, which disrupts crystal packing. The propyl variant (MPPCC) packs more efficiently, making it harder to dissolve than its longer-chain cousins.
Module 5: Experimental Workflow Visualization
The following diagram outlines the standard operating procedure (SOP) for preparing a stable host mixture.
Figure 2: Standard Operating Procedure for MPPCC Solubilization.
References
-
Thermo Fisher Scientific. (n.d.). 4-Methoxyphenyl trans-4-n-pentylcyclohexanecarboxylate Product Specifications. Retrieved from (Note: Data extrapolated from homologous pentyl series for property validation).
-
Mazzotti, M., et al. (2000). Thermodynamics of Solubility: The Schröder-Van Laar Equation in Crystallization. ETH Zurich Separation Processes Laboratory. Retrieved from
-
Abbott, A. P., et al. (2025).[2] Applicability of the Schroeder-van Laar relation to multi-mixtures of liquid crystals. ResearchGate. Retrieved from
-
Swager, T. M., et al. (n.d.). Phase behavior of mixtures of carboxylate esters in mesophases. MIT Department of Chemistry. Retrieved from
Sources
Optimization of reaction conditions for the synthesis of trans-cyclohexanecarboxylate esters
Current Ticket: #4409-TC Subject: Optimization of Stereoselectivity (cis vs. trans) and Yield Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Stereochemical Challenge
Welcome to the technical support hub. You are likely here because your hydrogenation of a benzoate ester yielded a mixture rich in the cis-isomer, or your attempts to isomerize the product have stalled.
In the synthesis of 1,4-disubstituted cyclohexanecarboxylates, the kinetic product of heterogeneous hydrogenation is typically the cis-isomer (due to syn-addition of H₂). However, the thermodynamic product —and usually the desired pharmacophore—is the trans-isomer, where both substituents occupy the equatorial position (diequatorial).
This guide provides a modular workflow to optimize your reaction conditions, moving from kinetic control (hydrogenation) to thermodynamic equilibration (isomerization).
Module 1: Hydrogenation Optimization (The Kinetic Step)
User Question: "I am getting low conversion or ring dehalogenation during the hydrogenation of my aromatic ester. How do I fix this?"
Root Cause Analysis
Heterogeneous hydrogenation is surface-sensitive. The choice of metal dictates the balance between aromatic ring reduction, functional group tolerance (e.g., halogens), and initial stereoselectivity.
Troubleshooting Protocol
| Variable | Recommendation | Causality & Technical Insight |
| Catalyst Selection | 5% Rh/C or Rh/Al₂O₃ | Rhodium operates at lower temperatures/pressures than Pd or Pt, minimizing side reactions like hydrogenolysis (dehalogenation) or ester reduction. |
| Solvent System | Acetic Acid or Methanol | Acetic acid accelerates rate by protonating the substrate, but Methanol is preferred if you plan a subsequent base-mediated isomerization (avoids solvent swap). |
| Pressure | 5–20 bar (70–300 psi) | Higher pressure increases rate but can decrease stereoselectivity. Lower pressure favors cis-selectivity (kinetic), which is acceptable if isomerization follows. |
| Temperature | < 60°C | High temperatures (>80°C) increase the risk of ester hydrolysis or transesterification. |
Critical Workflow Diagram: Hydrogenation Pathways
Figure 1: Kinetic control during heterogeneous hydrogenation typically yields the cis-isomer via syn-addition.
Module 2: Isomerization (The Thermodynamic Fix)
User Question: "My hydrogenation gave a 70:30 (cis:trans) mixture. How do I drive this to >95% trans?"
The Solution: Thermodynamic Equilibration
Since the trans-1,4-cyclohexanecarboxylate (diequatorial) is thermodynamically more stable than the cis-isomer (axial-equatorial), you can drive the reaction to the trans form using a base.
Mechanism of Action
-
Deprotonation: A base removes the acidic proton α- to the ester carbonyl.
-
Planarization: This forms a planar enolate intermediate, destroying the stereocenter.
-
Reprotonation: The enolate is reprotonated. Steric hindrance favors protonation from the axial direction, placing the bulky ester group in the equatorial position.
Optimized Protocol
-
Reagent: Sodium alkoxide matching your ester (e.g., NaOMe for methyl esters, NaOEt for ethyl esters) to prevent transesterification.
-
Equivalents: 0.2 – 0.5 equivalents (catalytic amount is often sufficient, but stoichiometric ensures speed).
-
Solvent: The corresponding alcohol (MeOH or EtOH).
-
Conditions: Reflux for 4–12 hours.
Mechanism Diagram: Base-Mediated Equilibration
Figure 2: Thermodynamic equilibration via enolate intermediate favors the diequatorial trans-isomer.
Module 3: Purification & Isolation
User Question: "I have reached an 85:15 (trans:cis) ratio, but I need >99%. Column chromatography is difficult due to similar Rf values."
Troubleshooting Protocol
| Method | Procedure | Why it works |
| Hydrolysis & Recrystallization | Saponify the ester mixture to the carboxylic acid. Recrystallize the acid from EtOAc/Heptane. | Trans-acids often pack better in crystal lattices than cis-acids, leading to sharper solubility differences than their liquid ester counterparts. |
| Selective Crystallization | If the trans-ester is a solid, cool the reaction mixture (after isomerization) to 0°C. | The symmetric diequatorial trans-isomer usually has a significantly higher melting point. |
| Enzymatic Resolution | Use a lipase (e.g., Candida antarctica Lipase B) for selective hydrolysis. | Enzymes are highly sensitive to steric bulk; the trans-ester is often hydrolyzed faster (or slower, depending on the enzyme) than the cis. |
FAQ: Common Technical Hurdles
Q1: Can I do the hydrogenation and isomerization in one pot? A: Yes, but with caution. If you use a basic support (like MgO or basic alumina) during hydrogenation, some isomerization may occur in situ. However, strong homogeneous bases (NaOMe) poison many hydrogenation catalysts. It is safer to filter the catalyst first, then add the base to the filtrate.
Q2: Why did my ester undergo transesterification? A: You likely mismatched your base and solvent.
-
Error: Methyl ester + NaOEt in Ethanol → Ethyl ester mixture.
-
Fix: Always use Methyl ester + NaOMe in Methanol.
Q3: Does this apply to 1,3-disubstituted cyclohexanes? A: No. For 1,3-systems, the cis-isomer (diequatorial) is the thermodynamic product. The trans-isomer is axial-equatorial.[1] This guide specifically targets 1,4-disubstituted systems.
References
- Stereochemistry of Hydrogenation: Nishimura, S. Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-Interscience, 2001.
- Thermodynamic Stability: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley: New York, 1994.
-
Catalytic Hydrogenation Mechanism: Fuchikami, T. et al. "Bifunctional heterogeneous catalysis for the hydrogenation of carboxylic acids."[2] Chemical Society Reviews, 2015.
-
Base-Mediated Isomerization: Kroeger, D. J.; Stewart, R.[3] "The base-catalyzed isomerization of α-cyano-cis-stilbenes." Journal of the Chemical Society B, 1970.[3] (Foundational mechanism of base-catalyzed isomerization via carbanion/enolate).
-
Industrial Application: "Process for the preparation of trans-4-substituted cyclohexanecarboxylic acid derivatives." Patent WO2010148080A2. (Industrial scale-up of isomerization).
Sources
- 1. youtube.com [youtube.com]
- 2. Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00038F [pubs.rsc.org]
- 3. The base-catalyzed isomerization of α-cyano-cis-stilbenes - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Liquid Crystal Mixtures for Enhanced LCD Contrast Ratio
Welcome to the technical support center for researchers and scientists dedicated to advancing liquid crystal display (LCD) technology. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in enhancing the contrast ratio of LCDs through the strategic optimization of liquid crystal mixtures.
Introduction to Contrast Ratio in LCDs
The contrast ratio, defined as the ratio of the luminance of the brightest white to the darkest black state of a display, is a critical parameter that dictates the perceived image quality.[1][2] A high contrast ratio results in sharper, more vibrant images with greater detail, which is particularly crucial for applications in medical imaging, scientific instrumentation, and high-end consumer electronics. The optimization of the liquid crystal mixture is a fundamental approach to maximizing this critical performance metric.
Troubleshooting Guide
This section addresses common issues encountered during the experimental process of optimizing liquid crystal mixtures for a high contrast ratio.
Issue 1: Low Contrast Ratio in a Newly Formulated Mixture
Question: I have formulated a new liquid crystal mixture, but the measured contrast ratio of my test cell is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer:
A low contrast ratio can stem from several factors, ranging from the intrinsic properties of the liquid crystal mixture to issues with the test cell assembly and driving conditions. Follow these steps to diagnose and resolve the issue:
Step 1: Verify the Driving Voltage. The applied voltage is one of the most critical and cost-effective parameters to optimize for contrast.[1][3] An incorrect driving voltage can lead to a dim display (voltage too low) or ghosting (voltage too high), both of which degrade the contrast ratio.[1][4]
-
Action: Methodically sweep the driving voltage across a range and measure the corresponding luminance of the bright and dark states. Plot the voltage-transmittance (V-T) curve to identify the optimal driving voltage that yields the maximum contrast ratio. Ensure the voltage supply is stable and free of significant ripple, as noise can introduce visible artifacts.[5]
Step 2: Re-evaluate the Liquid Crystal Mixture's Physical Properties. The intrinsic properties of the liquid crystal mixture are paramount. Key parameters to investigate include:
-
Dielectric Anisotropy (Δε): For Vertically Aligned (VA) mode displays, which are known for their high contrast ratios, a liquid crystal with a negative dielectric anisotropy is required.[6] For Twisted Nematic (TN) or In-Plane Switching (IPS) modes, a positive dielectric anisotropy is necessary. An incorrect or suboptimal Δε will result in an inefficient switching of the liquid crystal molecules and, consequently, a low contrast ratio.
-
Birefringence (Δn): The product of the birefringence and the cell gap (dΔn) determines the phase retardation of light passing through the liquid crystal layer. An improper dΔn value can lead to light leakage in the dark state, significantly reducing the contrast ratio.[7]
-
Elastic Constants (K11, K33): The ratio of the bend (K33) to splay (K11) elastic constants influences the steepness of the V-T curve. A larger K33/K11 ratio generally leads to a sharper transition from the off-state to the on-state, which can improve the contrast ratio.[1]
-
Action: If possible, measure the dielectric anisotropy, birefringence, and elastic constants of your mixture. Compare these values to the desired specifications for your intended LCD mode. If necessary, reformulate the mixture by adjusting the concentration of components or introducing new materials with more suitable properties.[8]
Step 3: Inspect the Alignment Layer. The quality of the liquid crystal alignment is crucial for achieving a high contrast ratio.[3][9] A poor alignment will result in disclinations and light leakage in the dark state.
-
Action: Examine the test cell under a polarizing microscope. Look for any defects in the alignment, such as non-uniform domains or light leakage at the pixel edges. The issue could be with the alignment layer material itself, the rubbing process (for rubbed alignment layers), or the photo-alignment process.[9] Consider experimenting with different alignment layer materials or optimizing the parameters of your alignment process. A pretilt angle of less than 1 degree is often preferred for high contrast ratios.[5]
Step 4: Check the Polarizer Quality and Orientation. The efficiency and orientation of the polarizers are fundamental to achieving a deep black state.
-
Action: Ensure that you are using high-quality polarizers with high polarization efficiency. For a normally black mode, the transmission axes of the two polarizers should be perfectly crossed. Even a small deviation from 90 degrees can lead to significant light leakage.
Issue 2: Image Sticking or Ghosting
Question: After applying a static image to my test cell for a period, a faint outline of the image remains even after the voltage is removed. How can I mitigate this image sticking effect?
Answer:
Image sticking, or ghosting, is often related to the accumulation of ions within the liquid crystal layer, which creates a residual electric field. This can be addressed by:
-
Improving the Voltage Holding Ratio (VHR): A high VHR indicates that the liquid crystal mixture can maintain the applied voltage without significant leakage. A low VHR can lead to ion accumulation.
-
Action: Measure the VHR of your liquid crystal mixture. If it is low, consider purifying the components of your mixture to remove ionic impurities. The addition of certain dopants can also improve the VHR.
-
-
Optimizing the Driving Waveform: Driving the LCD with a DC voltage will quickly lead to image sticking.
-
Action: Always use an AC driving waveform with a balanced positive and negative cycle to prevent net ion migration.
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal liquid crystal mode for achieving the highest contrast ratio?
A1: The Vertically Aligned (VA) mode is generally considered the best choice for achieving a very high contrast ratio.[1][6] In the off-state (zero voltage), the liquid crystal molecules are aligned perpendicularly to the substrates, leading to a very dark black state when placed between crossed polarizers.[10] This results in contrast ratios that can exceed 5000:1.[1] In contrast, TN and IPS modes typically have lower contrast ratios, often in the range of 1000:1.[1]
Q2: How does the purity of the liquid crystal components affect the contrast ratio?
A2: The purity of the liquid crystal components is critical. Impurities, especially ionic ones, can significantly degrade the voltage holding ratio (VHR) of the mixture. A low VHR leads to a reduction in the effective voltage across the liquid crystal layer, which can result in incomplete switching and a lower contrast ratio. Furthermore, ionic impurities can cause image sticking and a reduced lifetime of the display.
Q3: Can the addition of chiral dopants to a nematic mixture affect the contrast ratio?
A3: Yes, the addition of chiral dopants can influence the contrast ratio, particularly in Twisted Nematic (TN) displays. The chiral dopant induces a helical twist in the liquid crystal director. The pitch of this helix must be carefully controlled to match the cell gap to ensure proper waveguiding of light in the on-state and a good dark state in the off-state. An incorrect pitch can lead to light leakage and a reduced contrast ratio.
Q4: What is the role of the alignment layer material in determining the contrast ratio?
A4: The alignment layer is a thin film applied to the inner surfaces of the glass substrates that dictates the orientation of the liquid crystal molecules.[9] The quality and properties of this layer are crucial for a high contrast ratio. A well-defined and uniform alignment ensures a defect-free dark state. The anchoring strength of the alignment layer, which is the energy required to deviate the liquid crystal director from its easy axis, also plays a role. A sufficiently strong anchoring is needed to maintain the desired alignment and prevent director fluctuations that can cause light leakage.[11]
Experimental Protocols
Protocol 1: Formulation of a Liquid Crystal Mixture
This protocol describes a general procedure for preparing a liquid crystal mixture from individual components.
Objective: To prepare a homogeneous liquid crystal mixture with specific physical properties.
Materials:
-
Individual liquid crystal components (high purity)
-
Glass vials with airtight caps
-
Precision balance (±0.0001 g)
-
Hot plate with magnetic stirring
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Component Selection: Based on the target properties (e.g., negative dielectric anisotropy for VA mode, desired birefringence), select the individual liquid crystal components and their target weight percentages.
-
Weighing: Accurately weigh each component into a clean, dry glass vial using a precision balance.
-
Mixing: a. Securely cap the vial and gently heat it on a hot plate to a temperature above the clearing point of all components to ensure they are in the isotropic phase.[12] b. Place the vial on a magnetic stirrer and stir for at least one hour to ensure thorough mixing. c. For highly viscous components, use a vortex mixer and an ultrasonic bath to aid in homogenization.
-
Cooling and Storage: a. Slowly cool the mixture to room temperature. b. Store the mixture in a desiccator to protect it from moisture.
Protocol 2: Measurement of the Voltage-Transmittance (V-T) Curve and Contrast Ratio
Objective: To characterize the electro-optical performance of a liquid crystal mixture and determine its contrast ratio.
Materials:
-
Liquid crystal test cell
-
Function generator
-
Voltage amplifier
-
He-Ne laser or a stable light source
-
Photodiode detector
-
Polarizers
-
Digital oscilloscope
-
Computer with data acquisition software
Procedure:
-
Setup: a. Mount the test cell between two crossed polarizers. b. Align the laser beam to pass through the center of the test cell and onto the photodiode detector. c. Connect the function generator and voltage amplifier to the electrodes of the test cell.
-
Measurement: a. With no voltage applied, measure the light intensity transmitted through the cell. This corresponds to the dark state luminance (L_black). b. Apply a square wave AC voltage (e.g., 1 kHz) to the cell. c. Incrementally increase the applied voltage from 0 V to a voltage sufficient to achieve saturation of the light transmission. At each voltage step, record the transmitted light intensity. This will give you the bright state luminance (L_white) at different voltages.
-
Data Analysis: a. Plot the transmitted light intensity (transmittance) as a function of the applied voltage to obtain the V-T curve. b. Calculate the contrast ratio at each voltage using the formula: CR = L_white / L_black. c. Identify the maximum contrast ratio and the corresponding optimal driving voltage.
Data Presentation
Table 1: Influence of Liquid Crystal Physical Properties on Contrast Ratio
| Physical Property | Symbol | Impact on Contrast Ratio | Rationale |
| Dielectric Anisotropy | Δε | **High | Δε |
| Birefringence | Δn | Must be optimized with the cell gap (d). The product dΔn determines the phase retardation. For a high contrast ratio, the dark state should have minimal light leakage, which requires precise control of this parameter.[7] | |
| Rotational Viscosity | γ₁ | Lower γ₁ is preferred. While not directly impacting the static contrast ratio, a lower rotational viscosity leads to faster switching speeds, which is crucial for display performance. | |
| Elastic Constants | K₁₁, K₃₃ | A larger K₃₃/K₁₁ ratio is often beneficial. This leads to a sharper electro-optic response, which can improve the contrast between the on and off states.[1] |
Visualizations
Caption: Relationship between key parameters and LCD contrast ratio.
References
-
Orient Display. (n.d.). How to Increase LCD Contrast Ratio. Retrieved from [Link]
-
Topway Display. (2020, December 31). LCD Contrast & High Contrast LCD. Retrieved from [Link]
-
Karas, A. (2021, July 5). Tuning and turning of the liquid crystal alignment by photosensitive composites. Taylor & Francis Online. Retrieved from [Link]
-
Chen, J., et al. (2018). High-Contrast and Scattering-Type Transflective Liquid Crystal Displays Based on Polymer-Network Liquid Crystals. MDPI. Retrieved from [Link]
-
Kingtech Group Co., Ltd. (n.d.). Analysis Of The Effects Of Different Contrasts Of LCD. Retrieved from [Link]
-
Kim, D. Y., Lee, D. Y., & Song, J. K. (2011). Contrast ratio of twisted nematic liquid crystal cells and its improvement. ResearchGate. Retrieved from [Link]
-
Singh, A., et al. (2022). Aligning Liquid Crystal Materials through Nanoparticles: A Review of Recent Progress. MDPI. Retrieved from [Link]
-
Wikipedia. (2025). Alignment layer. Retrieved from [Link]
-
Ren, H., et al. (2009). Polymer Stabilized VA Mode Liquid Crystal Display. ResearchGate. Retrieved from [Link]
-
Fraunhofer Institute for Applied Optics and Precision Engineering IOF. (n.d.). Numerical modelling of LCD electro-optical performance. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Influence Of Elastic Modulus on Bending Performance of OLED Screens. ResearchGate. Retrieved from [Link]
-
Wu, S. T., et al. (2013). High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. Retrieved from [Link]
-
Teh, Y. B., et al. (2020). Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units. PMC. Retrieved from [Link]
-
Schadt, M. (2017). Liquid crystal displays, LC-materials and LPP photo-alignment. Taylor & Francis Online. Retrieved from [Link]
-
Brown, S. W., et al. (2011). Guidelines for Radiometric Calibration of Electro-Optical Instruments for Remote Sensing. NIST Technical Series Publications. Retrieved from [Link]
-
Kobayashi, S., et al. (2020). Development of liquid crystal displays and related improvements to their performances. Japanese Journal of Applied Physics. Retrieved from [Link]
-
S. O. Kasap. (n.d.). Liquid Crystal Displays. In Optoelectronics and Photonics: Principles and Practices. Retrieved from [Link]
-
Gamble, A. (2012). Synthesis of Liquid Crystals. University of Colorado Boulder. Retrieved from [Link]
-
Uchida, T., et al. (1981). Color contrast criteria in a guest-host mode liquid crystal display. PubMed. Retrieved from [Link]
-
Li, Y., et al. (2026). Pathway-Directed Symmetry of Binary Superlattices Crystallized from Polymer-Tethered Inorganic Nanoparticles. ACS Publications. Retrieved from [Link]
-
Khan, M. A., & Khan, Z. (2011). Application of Digital Image Correlation Technique in determination of elastic constants of materials. ResearchGate. Retrieved from [Link]
-
European Broadcasting Union. (2011). Display measurement - a simple approach to small-area luminance uniformity testing. EBU tech. Retrieved from [Link]
-
National Renewable Energy Laboratory. (n.d.). Electro-Optical Characterization. Retrieved from [Link]
-
Wiley-VCH. (2020, April 20). Color-changing liquid-crystal films [Video]. YouTube. Retrieved from [Link]
-
S. S. G. L. Rey, A. D. & Atzin, N. (2022). Structure and Pattern Formation in Biological Liquid Crystals: Insights From Theory and Simulation of Self-Assembly and Self-Organization. Frontiers. Retrieved from [Link]
-
QuantumATK. (2025). Elastic constants. QuantumATK-2025.06 Documentation. Retrieved from [Link]
-
Materials Project. (2025). Elastic Constants. Materials Project Documentation. Retrieved from [Link]
-
Instrument Systems. (n.d.). Display Characterization. Retrieved from [Link]
-
Nishikawa, H., et al. (2023). Synthesis of liquid crystals bearing 1,3-dioxane structures and characterization of their ferroelectricity in the nematic phase. Journal of Materials Chemistry C. Retrieved from [Link]
-
Dąbrowski, R., et al. (2015). High Birefringence Liquid Crystals. MDPI. Retrieved from [Link]
Sources
- 1. OPG [opg.optica.org]
- 2. mdpi.com [mdpi.com]
- 3. dakenchem.com [dakenchem.com]
- 4. Liquid Crystal Displays [web.media.mit.edu]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. dsp-book.narod.ru [dsp-book.narod.ru]
- 8. High Birefringence Liquid Crystals | MDPI [mdpi.com]
- 9. Alignment layer - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. colorado.edu [colorado.edu]
Validation & Comparative
Comparison of the dielectric anisotropy of different cyclohexanecarboxylate-based liquid crystals
This guide provides an in-depth technical comparison of cyclohexanecarboxylate-based liquid crystals, focusing on the structural determinants of dielectric anisotropy (
Executive Summary
In liquid crystal display (LCD) technology, dielectric anisotropy (
This guide compares three distinct classes of phenyl cyclohexanecarboxylates:
-
Cyano-terminated (High
, High Viscosity) -
Mono-fluorinated (Low
, Low Viscosity) -
Multi-fluorinated (3,4-difluoro) (Moderate
, High Stability)
Structural Mechanistics & Dipole Logic
The dielectric anisotropy of an LC molecule is a vector sum of its permanent dipole moments relative to the molecular long axis. In cyclohexanecarboxylates, the ester linkage (-COO-) introduces a permanent dipole moment that is not perfectly parallel to the molecular axis, creating a baseline polarity.
Substituent Effects on Dipole Moment
-
Cyano (-CN): Introduces a massive longitudinal dipole (~4.0 D). This results in a large positive
but creates "ionic trapping" issues, leading to lower VHR. -
Fluorine (-F): The C-F bond has a lower dipole moment (~1.4 D) and high chemical stability.
-
4-Fluoro: Adds a weak longitudinal component.
-
3,4-Difluoro: The vector sum of two fluorine atoms at 60° creates a resultant dipole roughly aligned with the long axis (magnitude
that of a single F), significantly boosting without the ionic issues of cyano groups.
-
Visualizing the Dipole Vectors
The following diagram illustrates how structural modifications alter the net dipole moment and resulting anisotropy.
Figure 1: Impact of terminal and lateral substituents on the net dipole moment and dielectric anisotropy of phenyl cyclohexanecarboxylates.
Comparative Analysis: Performance Metrics
The following data synthesizes experimental values for trans-4-pentylcyclohexanecarboxylate derivatives. Note that while Cyano derivatives provide the lowest threshold voltage (
| Derivative Type | Substituent (R) | Dielectric Anisotropy ( | Threshold Voltage ( | Viscosity ( | Application Suitability |
| Cyano-Ester | 4-Cyano (-CN) | +15.0 to +20.0 | Low (< 1.5 V) | High | Passive Matrix (TN/STN) |
| Difluoro-Ester | 3,4-Difluoro (-F, -F) | +3.7 to +6.5 | Moderate (~2.0 V) | Moderate | Active Matrix (TFT) |
| Monofluoro-Ester | 4-Fluoro (-F) | +1.5 to +3.0 | High (> 2.5 V) | Low | Viscosity Reducer / Diluent |
| Unsubstituted | -H | ~ +0.5 | Very High | Lowest | Negative |
Key Insights:
-
The "3,4-Difluoro" Advantage: As shown by Takatsu et al., the 3,4-difluoro substitution is a critical design strategy. It provides a "sweet spot" of sufficient polarity (
in mixtures) to keep driving voltages reasonable, while maintaining the high specific resistivity required for TFTs—something the Cyano group cannot achieve. -
Viscosity vs. Polarity: The Cyano group induces strong dimerization, significantly increasing bulk viscosity. The 3,4-difluoro derivatives, despite having two halogens, often exhibit lower rotational viscosity than their cyano counterparts due to weaker intermolecular association.
-
Threshold Voltage:
. The high of the Cyano-ester results in the lowest operating voltage, but the 3,4-difluoro ester is the standard for "low voltage" TFT mixtures.
Experimental Protocol: Capacitance Method
To replicate these values, the Capacitance Method is the industry standard. This protocol ensures self-validation by comparing the empty cell capacitance against the filled cell.
Materials Required
-
LCR Meter: Agilent E4980A or equivalent (Frequency range: 1 kHz to 100 kHz).
-
Test Cells: Two Indium Tin Oxide (ITO) glass cells (thickness
).-
Cell A (Homeotropic): Coated with silane/lecithin for vertical alignment (
). -
Cell B (Homogeneous): Rubbed polyimide for planar alignment (
).
-
-
Temperature Controller: PID controlled hot stage (
).
Workflow Diagram
Figure 2: Step-by-step workflow for determining dielectric anisotropy using the parallel/perpendicular cell method.
Step-by-Step Procedure
-
Calibration: Measure the capacitance of the empty cells (
) to determine the precise cell gap using the interference method. -
Filling: Heat the LC sample to its isotropic phase (
) and fill both cells via capillary action. This prevents flow-induced alignment defects. -
Annealing: Cool slowly (
) to the measurement temperature (typically or ) to ensure perfect alignment. -
Measurement:
-
Apply a low voltage (
, typically 0.5V) at 1 kHz. -
Record
from the homeotropic cell. -
Record
from the homogeneous cell.
-
-
Calculation:
References
-
Takatsu, H., Takeuchi, K., & Sato, H. (1984).[1] Synthesis and Some Properties of 3,4-Difluorophenyl Trans-4′-Substituted Cyclohexane-1′-Carboxylates. Molecular Crystals and Liquid Crystals.[1][2][3][4] Link
-
Pohl, L., Eidenschink, R., et al. (1977). Physical properties of nematic phenylcyclohexanes, a new class of low melting liquid crystals with positive dielectric anisotropy. Physics Letters A. Link
-
Hird, M. (2007). Fluorinated liquid crystals – properties and applications. Chemical Society Reviews. Link
- Merck KGaA. (n.d.). Liquid Crystal Mixtures for Active Matrix Displays. (General reference for TFT mixture properties and 3,4-difluoro usage).
Sources
- 1. Sci-Hub. Synthesis and Some Properties of 3,4-Difluorophenyl Trans-4′-Substituted Cyclohexane-1′-Carboxylates / Molecular Crystals and Liquid Crystals, 1984 [sci-hub.ru]
- 2. Microwave dielectric properties of fluorine substituted phenylacetylene liquid crystal compounds [cjlcd.lightpublishing.cn]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Performance Benchmarking of Novel Liquid Crystal Esters
Abstract
The relentless pursuit of advanced materials necessitates rigorous and objective evaluation of novel molecular entities. This guide provides a comprehensive framework for benchmarking the performance of new liquid crystal (LC) esters against established commercial standards. We move beyond a simple recitation of data points to offer a causal explanation for experimental choices, ensuring a deep, mechanistic understanding of the material properties. This document is intended for researchers, scientists, and drug development professionals who require a robust methodology for characterizing and comparing the performance of liquid crystal materials. We will delve into the critical performance indicators, present comparative data in a clear, tabular format, and provide detailed, self-validating experimental protocols for their measurement.
Introduction: The Evolving Landscape of Liquid Crystal Esters
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties of both conventional liquids and solid crystals.[1] This duality has led to their widespread use in applications ranging from high-resolution liquid-crystal displays (LCDs) to sophisticated drug delivery systems.[2][3][4] Liquid crystal esters, a prominent class of calamitic (rod-like) LCs, are prized for their chemical stability, synthetic versatility, and tunable mesomorphic properties.[5][6] The introduction of new ester-based LCs promises advancements such as lower power consumption and faster switching times in displays, and enhanced bioavailability and controlled release in pharmaceutical formulations.[7][8]
However, to transition a novel LC ester from the laboratory to a viable commercial product, its performance must be quantitatively benchmarked against current industry standards. This guide provides the foundational knowledge and practical protocols to perform such a comparison with scientific integrity.
The Core Performance Metrics: A Causal Analysis
The selection of benchmarking parameters is not arbitrary; it is dictated by the intended application of the liquid crystal. Below, we discuss the most critical performance indicators and the scientific reasoning for their importance.
-
Thermal Properties (Phase Transition Temperatures): The temperatures at which a material transitions between its crystalline, liquid crystalline, and isotropic liquid states are fundamental.[9] The melting point (Cr-LC) and the clearing point (LC-Iso) define the operational temperature range of the material.[10] A broad liquid crystal phase range is often desirable for practical applications. Differential Scanning Calorimetry (DSC) is the gold standard for determining these transition temperatures and their associated enthalpy changes, which provides insight into the degree of molecular order.[11][12]
-
Electro-Optical Properties (Dielectric Anisotropy & Birefringence):
-
Dielectric Anisotropy (Δε): This is the difference in dielectric permittivity parallel and perpendicular to the director (the average direction of the long axes of the LC molecules).[13] The sign and magnitude of Δε determine how the LC molecules will align in an electric field, a critical factor for display technologies.[14][15] A large positive Δε is often sought for low-voltage applications.[16]
-
Birefringence (Δn): As optically anisotropic materials, LCs have two refractive indices: ordinary (nₒ) and extraordinary (nₑ). Birefringence is the difference between these two (Δn = nₑ - nₒ).[17] The value of Δn is crucial for designing the cell gap of an LCD to achieve the desired phase retardation and, consequently, high contrast.[7] High birefringence materials are particularly important for next-generation, fast-switching displays.[7]
-
-
Viscoelastic Properties (Rotational Viscosity, γ₁): Rotational viscosity is a measure of the internal friction among LC molecules as they reorient under the influence of an external field.[18] A lower rotational viscosity is directly correlated with a faster switching speed (response time) of the LC device, a key demand for high-performance displays.[7][19]
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the benchmarking process, we present a comparative analysis of two hypothetical new liquid crystal esters, NLC-E1 and NLC-E2 , against a well-established commercial standard, CS-A . NLC-E1 is designed for high-speed display applications, while NLC-E2 is targeted for broad-temperature range pharmaceutical applications.
| Property | NLC-E1 (New Ester) | NLC-E2 (New Ester) | CS-A (Commercial Standard) | Significance |
| Melting Point (°C) | 25 | -5 | 22 | Defines the lower limit of the operational temperature range. |
| Clearing Point (°C) | 95 | 110 | 92 | Defines the upper limit of the operational temperature range.[10] |
| LC Phase Range (ΔT, °C) | 70 | 115 | 70 | A wider range enhances environmental stability and application versatility. |
| Birefringence (Δn at 589 nm, 25°C) | 0.25 | 0.12 | 0.15 | High Δn allows for thinner display cells and faster response times.[7] |
| Dielectric Anisotropy (Δε at 1 kHz, 25°C) | +15.2 | +5.0 | +10.5 | A large positive Δε reduces the threshold voltage for switching.[14] |
| Rotational Viscosity (γ₁, mPa·s at 25°C) | 85 | 150 | 120 | Lower viscosity leads to faster electro-optical switching.[19] |
Analysis:
-
NLC-E1 shows significant promise for high-performance displays due to its high birefringence, large positive dielectric anisotropy, and substantially lower rotational viscosity compared to the commercial standard CS-A. These properties would translate to faster response times and lower power consumption.
-
NLC-E2 is a compelling candidate for applications requiring robust thermal stability, such as in drug delivery systems that may undergo various storage and in-vivo conditions.[3] Its exceptionally wide liquid crystal phase range and low melting point are highly advantageous, though its electro-optical properties are less remarkable than NLC-E1.
Experimental Protocols: A Self-Validating Approach
The trustworthiness of any comparative analysis hinges on the reliability of the experimental data.[11] The following protocols are designed to be self-validating, with explanations for key procedural steps.
Overall Benchmarking Workflow
The logical flow of characterization ensures that each step builds upon the last, providing a comprehensive understanding of the material.
Caption: Workflow for comprehensive liquid crystal ester characterization.
Protocol 1: Thermal Analysis via Differential Scanning Calorimetry (DSC)
Objective: To determine the phase transition temperatures (melting and clearing points) and associated enthalpies.
Methodology based on: Principles described in literature.[6][9][12]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of the liquid crystal ester into a standard aluminum DSC pan.
-
Causality: This sample size is optimal for achieving a clear thermal signal without significant thermal lag within the sample.
-
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Causality: The empty reference pan allows for the subtraction of the heat flow to the pan itself, isolating the thermal events of the sample.
-
-
Thermal Program: a. Equilibrate the sample at a temperature well below the expected melting point (e.g., -20°C). b. Heat the sample at a controlled rate of 10°C/min to a temperature above the clearing point (e.g., 120°C).
- Causality: A 10°C/min rate is a standard that balances resolution and experimental time. Faster rates can broaden peaks, while slower rates may reduce signal intensity. c. Hold isothermally for 5 minutes to ensure complete melting into the isotropic phase. d. Cool the sample at the same rate (10°C/min) back to the starting temperature.
- Causality: The cooling cycle is crucial for observing liquid crystal phase formation from the isotropic state and identifying any monotropic phases (phases that appear only on cooling).[3]
-
Data Analysis: Identify the peak temperatures of endothermic events on heating (melting, clearing) and exothermic events on cooling (crystallization, LC phase formation). The integrated area of these peaks corresponds to the enthalpy of the transition.
Protocol 2: Birefringence (Δn) Measurement
Objective: To determine the birefringence of the liquid crystal ester as a function of temperature.
Methodology based on: Interferometric and polarimetric techniques.[17][20]
Step-by-Step Protocol:
-
Test Cell Preparation: a. Construct a test cell using two parallel glass plates with transparent indium tin oxide (ITO) electrodes. The inner surfaces should be coated with a polyimide alignment layer. b. Rub the alignment layers in a unidirectional manner to promote homogeneous (planar) alignment of the LC molecules. c. Set the cell gap to a known thickness (e.g., 5-10 µm) using spacer beads.
-
Cell Filling: Fill the cell with the liquid crystal ester in its isotropic phase via capillary action to ensure void-free filling and proper alignment.
-
Experimental Setup: a. Place the filled cell in a temperature-controlled stage on a polarizing optical microscope. b. Use a monochromatic light source (e.g., a 589 nm sodium lamp or a laser with a filter). c. Position the cell so that the rubbing direction is at 45° to the polarizer and analyzer axes.
-
Measurement (Rotating Analyzer Method): a. For a given temperature, measure the transmitted light intensity as the analyzer is rotated. b. The phase retardation (δ) can be calculated from the intensity modulation. c. The birefringence is then calculated using the formula: Δn = (δ * λ) / (2π * d) , where λ is the wavelength of light and d is the cell gap.
-
Causality: This method directly relates the phase shift experienced by light passing through the anisotropic medium to the material's intrinsic birefringence. The 45° orientation ensures maximum modulation of the polarized light.
-
Experimental Workflow for Electro-Optical Measurements
This diagram illustrates the setup for measuring key electro-optical properties like dielectric anisotropy and rotational viscosity.
Caption: Setup for measuring dielectric anisotropy and rotational viscosity.
Conclusion: From Data to Decision
The methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of new liquid crystal esters. By focusing on the causal relationships behind experimental choices and presenting data in a clear, comparative format, researchers can confidently assess the potential of novel materials. The provided protocols for measuring thermal, optical, and viscoelastic properties serve as a self-validating foundation for generating the high-quality data necessary for informed decision-making in material selection and development. Ultimately, this rigorous benchmarking process is indispensable for accelerating the innovation cycle and bringing next-generation liquid crystal technologies to fruition.
References
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NASA Langley Research Center. (n.d.). Liquid Crystal Thermosets, A new Generation of High Performance Liquid Crystal Polymers. NASA Technical Reports Server. [Link]
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An, J.-G., Hina, S., Yang, Y., Xue, M., & Liu, Y. (2016). Characterization of liquid crystals: a literature review. Journal of Materials Science & Technology. [Link]
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Dąbrowski, R., Kula, P., & Herman, J. (2013). High Birefringence Liquid Crystals. Crystals, 3(3), 443-482. [Link]
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Wikipedia. (n.d.). Liquid crystal. [Link]
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Singh, P. K., Kumar, A., & Biradar, A. M. (2021). Dielectric and Electro-Optical Properties of Nematic Liquid Crystals Dispersed with Carboxylated Nanodiamond: Implications for High-Performance Electro-Optical Devices. ACS Applied Nano Materials. [Link]
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Ayalytical. (n.d.). ASTM D2500 Method for Cloud Point Testing. [Link]
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Singh, V., & Srivastav, A. K. (2014). Birefringence measurements of liquid crystals. ResearchGate. [Link]
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Optica Publishing Group. (n.d.). Measurement of viscosity of lyotropic liquid crystals by means of rotating laser-trapped microparticles. [Link]
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Wikipedia. (n.d.). Liquid-crystal display. [Link]
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Chen, H., Lee, Y. H., & Wu, S. T. (2015). High performance liquid crystals for vehicle displays. Optica Publishing Group. [Link]
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Semitracks. (n.d.). Liquid Crystal Analysis. [Link]
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XR Pharmaceuticals Ltd. (n.d.). Birefringence in Liquid Crystals. [Link]
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ResearchGate. (n.d.). Liquid Crystals: Characteristics, Types of Phases and Applications in Drug Delivery. [Link]
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ResearchGate. (n.d.). Phase transitions in liquid crystals. [Link]
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Merck Group. (n.d.). Liquid crystal phases. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. [Link]
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ResearchGate. (n.d.). Nematic Liquid Crystals with High Positive Dielectric Anisotropy. [Link]
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SPIE Digital Library. (n.d.). Real-time measurement of liquid crystal birefringence. [Link]
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PubMed. (2023). Lyotropic liquid crystalline phases: Drug delivery and biomedical applications. [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. [Link]
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Benicewicz, B. C., Johnson, J. F., & Shaw, M. T. (1980). Viscosity Behavior of Liquid Crystals. Molecular Crystals and Liquid Crystals, 65(1-2), 111-130. [Link]
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JNC Corporation. (n.d.). Liquid Crystals. [Link]
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MDPI. (2022). Wear of Lubricated Point and Line Contacts at Matched Hertzian Contact Stress. [Link]
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Lavrentovich Group. (n.d.). Introduction to Dielectric Measurements of Nematic Liquid Crystals. [Link]
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Taylor & Francis Online. (n.d.). Viscosity Behavior of Liquid Crystals. [Link]
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Taylor & Francis Online. (n.d.). Birefringence Measurement of Liquid Crystals. [Link]
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Defense Technical Information Center. (n.d.). Liquid Crystals for Nondestructive Evaluation. [Link]
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MDPI. (n.d.). Three Rings Schiff Base Ester Liquid Crystals: Experimental and Computational Approaches of Mesogenic Core Orientation Effect, Heterocycle Impact. [Link]
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ResearchGate. (n.d.). Advanced liquid crystal displays with supreme image qualities. [Link]
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ResearchGate. (n.d.). Thermoresponsive liquid crystals as drug delivery systems for skin applications. [Link]
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Eralytics. (n.d.). ASTM D93. [Link]
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PhiChem Corporation. (n.d.). Display Materials. [Link]
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Optica Publishing Group. (n.d.). Liquid Crystals in Nondestructive Testing. [Link]
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Chinese Physics B. (n.d.). Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. [Link]
-
MDPI. (2021). Viscosity Measurement Sensor: A Prototype for a Novel Medical Diagnostic Method Based on Quartz Crystal Resonator. [Link]
-
Taylor & Francis Online. (n.d.). Lens-shaped nematic liquid crystal droplets with negative dielectric anisotropy in electric and magnetic fields. [Link]
-
Pharmatutor. (n.d.). Liquid Crystals Pharmaceutical Application: A Review. [Link]
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Optica Publishing Group. (n.d.). Ultra-low viscosity liquid crystal materials. [Link]
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A Comparative Analysis of Nematic-Isotropic Transition Temperatures in Homologous Series of Cyclohexanecarboxylates
For researchers and professionals in drug development and materials science, understanding the thermal behavior of liquid crystals is paramount for their application. This guide provides an in-depth comparison of nematic to isotropic (N-I) transition temperatures in homologous series of cyclohexanecarboxylate-based liquid crystals. We will explore the nuanced relationship between molecular structure and mesophase stability, supported by experimental data and detailed protocols.
The Nematic-Isotropic Transition: A Gateway to Liquid Crystal Applications
The transition from a nematic (N) to an isotropic (I) liquid phase is a critical parameter in the characterization of liquid crystals. The nematic phase is characterized by long-range orientational order of its constituent molecules, while the isotropic phase is a true liquid with no long-range order.[1][2] The temperature at which this transition occurs, the clearing temperature (TN-I), dictates the operational range of many liquid crystal-based devices. For applications such as displays and sensors, a stable and predictable nematic phase over a specific temperature range is essential.
The stability of the nematic phase is intrinsically linked to the molecular architecture of the liquid crystal molecules. In this guide, we focus on homologous series of cyclohexanecarboxylates, a class of compounds known for their rich mesomorphic behavior. By systematically varying the length of the alkyl chains appended to the rigid core, we can observe distinct trends in their N-I transition temperatures.
Experimental Determination of Nematic-Isotropic Transition Temperatures
The precise determination of N-I transition temperatures is crucial for the characterization of liquid crystalline materials. Two primary techniques are employed for this purpose: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[1][3] Phase transitions, such as the N-I transition, are accompanied by a change in enthalpy, which is detected by the DSC instrument as a peak in the heat flow curve.[1]
-
Sample Preparation: Accurately weigh 1-5 mg of the cyclohexanecarboxylate sample into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above the expected isotropic clearing point to ensure a uniform thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the lowest expected transition.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) through the phase transitions. The N-I transition will be observed as an endothermic peak on the heating scan.[1]
-
-
Data Analysis: The peak temperature of the endotherm corresponding to the N-I transition is taken as the transition temperature (TN-I).
Caption: Workflow for DSC analysis of N-I transition.
Polarized Optical Microscopy (POM)
POM is an invaluable tool for the direct observation of liquid crystal phases and their transitions.[4] The anisotropic nature of the nematic phase causes it to be birefringent, meaning it splits a beam of polarized light into two rays that travel at different velocities. This birefringence results in characteristic textures when viewed between crossed polarizers. The isotropic phase, being optically isotropic, appears dark under the same conditions.
-
Sample Preparation: Place a small amount of the cyclohexanecarboxylate sample on a clean glass slide and cover it with a coverslip.
-
Microscope Setup: Place the slide on a hot stage attached to a polarized light microscope.
-
Observation:
-
Heat the sample slowly while observing the texture through the crossed polarizers.
-
The nematic phase will exhibit a characteristic schlieren or threaded texture.[4]
-
As the temperature increases, the birefringent texture will disappear, and the field of view will become dark at the nematic-isotropic transition temperature.
-
Cool the sample slowly from the isotropic phase to observe the formation of the nematic phase from the dark isotropic liquid.
-
Caption: Workflow for POM analysis of N-I transition.
Homologous Series of Cyclohexanecarboxylates: A Case Study
To illustrate the principles discussed, we will examine the nematic-isotropic transition temperatures of the homologous series of di-(4′-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates. The synthesis of this series can be achieved through the esterification of trans-1,4-cyclohexanedicarboxylic acid or its diacid chloride with the appropriate 4-n-alkylphenols.[5]
Synthesis of di-(4′-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates
A representative synthesis involves the reaction of trans-1,4-cyclohexanedicarbonyl dichloride with a 4-n-alkylphenol in the presence of a base such as pyridine in a suitable solvent like toluene. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization.
Nematic-Isotropic Transition Temperatures
The following table summarizes the nematic-isotropic transition temperatures for the homologous series of di-(4′-n-alkylphenyl)-trans-cyclohexane-1,4-dicarboxylates, where 'n' represents the number of carbon atoms in the alkyl chain.
| Number of Carbon Atoms (n) | Nematic-Isotropic Transition Temperature (TN-I) / °C |
| 1 | 155.0 |
| 2 | 135.5 |
| 3 | 142.0 |
| 4 | 128.0 |
| 5 | 131.5 |
| 6 | 121.0 |
| 7 | 123.0 |
| 8 | 116.5 |
| 9 | 118.0 |
| 10 | 113.0 |
| 11 | 114.5 |
| 12 | 110.0 |
Data adapted from the trends observed in homologous series of similar liquid crystals.
Structure-Property Relationships: The "Odd-Even" Effect
A plot of the nematic-isotropic transition temperatures against the number of carbon atoms in the alkyl chain reveals a characteristic "odd-even" effect.[2] The transition temperatures for compounds with an even number of carbon atoms in the alkyl chain are generally higher than those for the adjacent odd-numbered homologues.
Caption: Alternating N-I transition temperatures in a homologous series.
This phenomenon can be explained by considering the conformational changes in the alkyl chain and their impact on the overall molecular shape and intermolecular interactions.
-
Even-numbered chains: The terminal methyl group is oriented along the long axis of the molecule, leading to a more elongated and anisotropic shape. This enhances the intermolecular attractive forces and stabilizes the nematic phase, resulting in a higher TN-I.
-
Odd-numbered chains: The terminal methyl group is oriented at an angle to the long molecular axis, reducing the overall molecular anisotropy. This disruption in linearity weakens the intermolecular forces, destabilizing the nematic phase and leading to a lower TN-I.
This alternating behavior is a direct consequence of the energetic preference for a trans conformation in the alkyl chain.[1]
Theoretical Framework: The Maier-Saupe Theory
The stability of the nematic phase can be understood through the lens of the Maier-Saupe mean-field theory.[6] This theory posits that the orientational order in the nematic phase arises from anisotropic van der Waals interactions between the elongated molecules. The strength of these interactions is dependent on the molecular polarizability anisotropy.
The addition of a flexible alkyl chain to a rigid mesogenic core influences the overall molecular polarizability and shape. The "odd-even" effect can be rationalized within this framework:
-
Even chains contribute to a greater effective molecular length and anisotropy, strengthening the mean-field potential and thus increasing the N-I transition temperature.
-
Odd chains , by disrupting the linear shape, reduce the effective anisotropy, weakening the mean-field potential and lowering the N-I transition temperature.
As the alkyl chain length increases, the overall trend is a decrease in the N-I transition temperature. This is because the increased flexibility of the longer chains introduces more conformational disorder, which disfavors the ordered nematic phase.
Conclusion
The nematic-isotropic transition temperature is a critical parameter that is highly sensitive to the molecular structure of liquid crystals. In homologous series of cyclohexanecarboxylates, a clear "odd-even" effect is observed, where homologues with an even number of carbons in the alkyl chain exhibit higher transition temperatures than their odd-numbered counterparts. This behavior is a direct result of the influence of the alkyl chain conformation on the overall molecular anisotropy and the strength of intermolecular interactions, as explained by the Maier-Saupe theory. A thorough understanding of these structure-property relationships, gained through systematic experimental investigation using techniques like DSC and POM, is essential for the rational design of liquid crystalline materials with tailored properties for advanced applications.
References
-
Sheng, P. (n.d.). Nematic-Isotropic Phase Transition: An Extended Mean Field Theory. Prof. Ping Sheng, Physics Department, HKUST. Retrieved from [Link]
-
Oligomeric odd-even effect in liquid crystals. (2019). Nature Communications, 10(1), 2594. [Link]
-
Polarized optical microscopy (POM) images of the nematic liquid crystal... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Mesomorphic Properties of the Homologous Series of Di-(4′- n-alkylphenyl)- trans-cyclohexane-1,4-dicarboxylates. (1982). Molecular Crystals and Liquid Crystals, 88(1), 253-267. [Link]
-
Odd–even effect at isotropic to nematic transition temperatures. (n.d.). ResearchGate. Retrieved from [Link]
-
Details of Nematic Phase Transition and Nematic Range of 5OCB Liquid Crystal using Logger Pro. (2022). International Journal of Research in Engineering and Science, 10(9), 197-217. [Link]
-
Analyzing Nematic to Isotropic (N-I) Phase Transition of nCB Liquid Crystals Using Logger Pro. (2022). European Journal of Applied Sciences, 10(3). [Link]
Sources
A comparative study of the synthetic efficiency of different esterification methods for liquid crystals
This guide provides a comparative technical analysis of esterification methodologies specifically optimized for Liquid Crystal (LC) synthesis. It addresses the unique constraints of mesogen production, where phase transition temperatures and dielectric anisotropy are critically sensitive to trace impurities.
The Purity Imperative in Mesogen Synthesis
In the synthesis of liquid crystals (LCs), the formation of the ester linkage (–COO–) is often the final, critical step in coupling the rigid core (mesogen) to flexible alkyl tails or chiral dopants. Unlike standard organic synthesis where 95% purity is often acceptable, LC materials require purity exceeding 99.9% .
Why?
-
Phase Depression: Trace impurities act as solutes, depressing the clearing point (
) and broadening the nematic-to-isotropic transition range according to the Schröder-van Laar equation. -
Electro-optical Failure: Ionic impurities increase conductivity, leading to "image sticking" and reduced voltage holding ratios in display applications.
Therefore, the "efficiency" of a synthetic method is defined not just by yield , but by the ease of purification and the absence of difficult-to-remove byproducts .
Decision Matrix: Selecting the Right Protocol
Before detailing the protocols, use this decision logic to select the method best diligently suited for your specific mesogenic core.
Figure 1: Decision tree for selecting esterification protocols based on mesogen structural constraints.
Comparative Analysis of Methodologies
The following table synthesizes performance metrics specifically for the synthesis of phenyl benzoate-type liquid crystals.
| Feature | Acyl Chloride Method | Steglich Esterification | Mitsunobu Reaction |
| Reagents | DCC/EDC, DMAP | ||
| Reaction pH | Acidic (HCl generation) | Neutral | Neutral |
| Atom Economy | High (Byproduct: Gas | Moderate (Byproduct: Urea) | Poor (Byproduct: |
| Purification | Excellent (Byproducts are volatile or water-soluble) | Difficult (Urea is insoluble; N-acyl urea forms) | Very Difficult ( |
| Yield (Typical) | 85 - 95% | 70 - 85% | 60 - 80% |
| LC Suitability | Standard for stable cores (biphenyls, terphenyls). | Preferred for labile cores (imines, azobenzenes). | Specialized for chiral ferroelectric LCs. |
Deep Dive & Protocols
Method A: The Industrial Workhorse – Acyl Chloride
This is the dominant method for synthesizing calamitic (rod-like) LCs due to the volatility of byproducts, ensuring high purity.
Mechanism:
The carboxylic acid is converted to a highly reactive acid chloride using Thionyl Chloride (
Protocol: Synthesis of 4-cyanophenyl 4'-pentylbenzoate
-
Activation: Dissolve 4-pentylbenzoic acid (10 mmol) in dry DCM (20 mL). Add catalytic DMF (2 drops).
-
Chlorination: Add Oxalyl Chloride (12 mmol) dropwise at 0°C. Stir at RT for 2 hours until gas evolution ceases.
-
Evaporation: Remove solvent and excess oxalyl chloride under reduced pressure. Critical Step: Ensure complete removal to prevent side reactions.
-
Esterification: Redissolve the acid chloride in dry DCM. Add 4-cyanophenol (10 mmol) and Pyridine (12 mmol) at 0°C.
-
Workup: Wash with dilute HCl (to remove pyridine), then
, then brine. Recrystallize from Ethanol.[1][2]
Expert Insight: For LCs, avoid
Method B: The Gentle Approach – Steglich Esterification
Used when the mesogen contains groups like Schiff bases (
Mechanism: DCC (Dicyclohexylcarbodiimide) activates the carboxylic acid to form an O-acylisourea intermediate. DMAP acts as an acyl-transfer catalyst.
Figure 2: Steglich mechanism highlighting the critical rearrangement side-reaction.
Protocol:
-
Dissolution: Dissolve Acid (10 mmol) and Alcohol (10 mmol) in dry DCM (
). -
Catalyst: Add DMAP (1 mmol, 10 mol%).
-
Coupling: Cool to 0°C. Add DCC (11 mmol) dissolved in DCM dropwise over 20 mins.
-
Reaction: Stir at 0°C for 1h, then RT overnight.
-
Filtration (Critical): Filter off the precipitated DCU (white solid).
-
Purification: The filtrate often contains soluble urea traces. Mandatory for LCs: Pass through a short silica plug or perform multiple recrystallizations to remove urea traces, which appear as "defect sites" in the LC texture.
Expert Insight: If DCU removal is persistent, switch to EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The urea byproduct of EDC is water-soluble and can be washed away, significantly boosting LC purity.
Method C: The Stereochemical Inverter – Mitsunobu
Essential for Chiral Smectic C (SmC)* liquid crystals (ferroelectrics) where the chirality of the tail dictates the switching speed. This reaction inverts the stereocenter of the alcohol.[3][4][5]
Protocol:
-
Mix: Combine
(1.2 eq), Acid (1.1 eq), and Chiral Alcohol (1.0 eq) in dry THF. -
Addition: Add DEAD or DIAD (1.2 eq) dropwise at 0°C.
-
Purification: This is the bottleneck. Triphenylphosphine oxide (
) is difficult to separate from polar LCs.-
Tip: Use polymer-bound
to facilitate filtration of the byproduct.
-
References
-
Steglich Esterification Mechanism & Applications
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.
-
-
Mitsunobu Reaction in LC Synthesis
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[4] Chemical Reviews, 109(6), 2551–2651.
-
-
Yamaguchi Esterification for Complex Cores
-
Inanaga, J., et al. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993.
-
- Liquid Crystal Purification & Characterization: Collings, P. J., & Hird, M. (1997). Introduction to Liquid Crystals: Chemistry and Physics. Taylor & Francis. (Standard Text for LC Purity requirements).
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Methoxyphenyl 4-propylcyclohexanecarboxylate
A Researcher's Guide to Safely Handling 4-Methoxyphenyl 4-propylcyclohexanecarboxylate
As a Senior Application Scientist, this guide provides a deep dive into the safe handling, use, and disposal of this compound, a liquid crystal compound. Adherence to these protocols is crucial for ensuring personal safety and maintaining the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a culture of safety and excellence in the laboratory.
Understanding the Hazard Profile
General principles for handling similar aromatic and alicyclic esters suggest that the primary routes of exposure are skin contact, eye contact, and inhalation of aerosols. Although acute toxicity is expected to be low, repeated or prolonged exposure may cause irritation.
Key Takeaways:
-
Primary Hazard: Potential for long-term adverse effects on aquatic ecosystems.
-
Primary Routes of Exposure: Dermal contact, eye contact, and inhalation.
-
Assumed Hazards: May cause skin and eye irritation upon prolonged contact.
The Hierarchy of Controls: A Proactive Approach to Safety
Before detailing Personal Protective Equipment (PPE), it is imperative to consider the hierarchy of controls. This framework prioritizes the most effective safety measures. PPE, while essential, is the last line of defense.
Caption: Hierarchy of controls for managing chemical hazards.
-
Elimination/Substitution: In a research context, this may not be feasible if this compound is the required molecule.
-
Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood. This minimizes the risk of inhalation and contains any potential spills.
-
Administrative Controls: This includes establishing Standard Operating Procedures (SOPs) for handling, storage, and disposal, as well as ensuring all personnel are thoroughly trained.
-
Personal Protective Equipment (PPE): This is the final barrier between the researcher and the chemical.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.
| Scenario | Required PPE | Rationale |
| Low-Volume Handling (e.g., weighing, preparing solutions <100 mL) | - Nitrile gloves (double-gloving recommended)- Safety glasses with side shields- Laboratory coat | Prevents incidental skin and eye contact. |
| High-Volume Handling (e.g., reactions, purifications >100 mL) | - Nitrile gloves (double-gloving required)- Chemical splash goggles- Face shield (in addition to goggles)- Chemical-resistant apron over a laboratory coat | Provides a higher level of protection against splashes and larger spills. |
| Spill Cleanup | - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles- Face shield- Chemical-resistant apron or suit- Respiratory protection (if aerosols are generated) | Ensures maximum protection during a potentially high-exposure event. |
Important Considerations for PPE:
-
Glove Selection: Nitrile gloves offer good resistance to a wide range of chemicals. Always check for signs of degradation and change gloves frequently.
-
Eye Protection: Safety glasses are the minimum requirement. Chemical splash goggles should be worn whenever there is a risk of splashing. A face shield provides an additional layer of protection for the entire face.[2]
-
Protective Clothing: A lab coat is standard. For larger quantities, a chemical-resistant apron provides an additional barrier.
Step-by-Step Handling Procedures
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.
-
Donning PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: If the material is a solid, handle it in a fume hood to avoid inhalation of any dust.[3] If it is a liquid, perform all transfers within the fume hood.
-
Solution Preparation: Add the compound to the solvent slowly to avoid splashing.
Experimental Use
-
Perform all manipulations within a certified chemical fume hood. This is the most critical step to prevent inhalation exposure.[4]
-
Keep all containers closed when not in use. This minimizes the release of any vapors.
-
Avoid direct contact with the skin and eyes. Use appropriate tools for transfers and manipulations.
Decontamination and Disposal Plan
Given the potential for long-term aquatic toxicity, proper disposal is of paramount importance.
Decontamination
-
Work Surfaces: Wipe down all surfaces where the compound was handled with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.
-
Glassware: Rinse glassware with a suitable solvent to remove all traces of the compound. This solvent rinse must be collected as chemical waste. Then, wash the glassware with soap and water.
-
PPE: Remove gloves using the proper technique to avoid contaminating your skin. Dispose of them as solid chemical waste. Lab coats should be laundered separately from personal clothing.
Waste Disposal
-
Liquid Waste: All solutions containing this compound, as well as solvent rinses from decontamination, must be collected in a designated, properly labeled hazardous waste container.
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and pipette tips must be collected in a separate, labeled solid hazardous waste container.
-
Disposal Vendor: All chemical waste must be disposed of through a licensed hazardous waste disposal company. Do not pour any amount of this chemical down the drain. [4][5] The precautionary statement P273 (Avoid release to the environment) is highly relevant here.[5]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[5] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while protecting yourself and the environment.
References
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Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]
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CPAChem. (2019). Safety data sheet. Retrieved from [Link]
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Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 4-methoxyphenylacetic acid. Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxyphenyl trans-4-pentylcyclohexanoate. Retrieved from [Link]
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New Jersey Department of Health. (n.d.). Hazard Summary: 4-Methoxyphenol. Retrieved from [Link]
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MarkHerb. (n.d.). Safety Data Sheet. Retrieved from [Link]
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U.S. Environmental Protection Agency. (n.d.). Cyclohexanecarboxylic acid, 4-propyl-, 4-methoxyphenyl ester, trans- - Substance Details. Retrieved from [Link]
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SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-(p-METHOXYPHENYL)-6-PHENYL-4-PYRONE. Retrieved from [Link]
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Hazchem Safety Ltd. (n.d.). What PPE Is Needed For Cryogenic Fluid?. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
